Uncargenin C
Description
Properties
IUPAC Name |
8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRLUGUSXUFEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Uncargenin C (Uncarinic Acid C): A Technical Guide to Isolation from Uncaria rhynchophylla
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and biological activity of Uncargenin C, also known as Uncarinic Acid C, a triterpene isolated from the medicinal plant Uncaria rhynchophylla. This document details the experimental protocols for its extraction and purification, presents available quantitative data, and describes its known signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Uncaria rhynchophylla, a plant used in traditional medicine, is a source of various bioactive compounds. Among these, Uncarinic Acid C has garnered attention for its potential therapeutic properties. It has been identified as an inhibitor of the nucleation phase of amyloid β42 (Aβ42) aggregation, a key process in the pathology of Alzheimer's disease.[1][2] Furthermore, Uncarinic Acid C has been shown to modulate the immune system by inducing the differentiation of Th1-promoting dendritic cells through the Toll-like receptor 4 (TLR4) signaling pathway.[3] This guide offers a detailed methodology for the isolation of this promising natural product.
Experimental Protocols: Isolation of Uncarinic Acid C
The following protocol for the isolation of Uncarinic Acid C is based on the methodology described by Fujiwara et al. (2016).[1]
Plant Material and Extraction
-
Plant Material : Dried branches of Uncaria rhynchophylla (1 kg) are used as the starting material.[1]
-
Extraction : The plant material is extracted with acetone (B3395972).[1] The resulting extract is concentrated by evaporation to yield a crude extract.
Solvent Partitioning
-
The concentrated acetone extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water.[1]
-
The ethyl acetate-soluble fraction, which contains Uncarinic Acid C, is collected. From 1 kg of dried branches, approximately 8.2 g of the EtOAc extract can be obtained.[1]
Chromatographic Purification
A multi-step column chromatography process is employed for the purification of Uncarinic Acid C from the ethyl acetate extract.
Step 1: Initial Column Chromatography [1]
-
Stationary Phase : Wako gel C-200.
-
Mobile Phase : A stepwise gradient of toluene (B28343) and ethyl acetate is used for elution, followed by a final wash with a methanol-chloroform mixture.
-
Toluene
-
10% EtOAc in toluene
-
20% EtOAc in toluene
-
50% EtOAc in toluene
-
100% EtOAc
-
20% MeOH–CHCl₃
-
-
Fraction Collection : The fraction eluted with 50% EtOAc in toluene (yielding approximately 1.1 g) is collected for further purification.[1]
Step 2: Second Column Chromatography [1]
-
Stationary Phase : Kieselgel 60.
-
Mobile Phase : A stepwise gradient of chloroform (B151607) and ethyl acetate is used, followed by a methanol-chloroform wash.
-
Chloroform (CHCl₃)
-
5% EtOAc in CHCl₃
-
10% EtOAc in CHCl₃
-
20% EtOAc in CHCl₃
-
50% EtOAc in CHCl₃
-
100% EtOAc
-
20% MeOH–CHCl₃
-
-
Final Product : Uncarinic Acid C is isolated from the fractions obtained during this chromatographic step.
Quantitative Data
The following table summarizes the quantitative data available from the isolation process described in the literature.
| Parameter | Value | Reference |
| Starting Plant Material (Dried Branches) | 1 kg | [1] |
| Ethyl Acetate Extract Yield | 8.2 g | [1] |
| Fraction for Second Chromatography | 1.1 g | [1] |
Table 1: Quantitative Data for the Isolation of Uncarinic Acid C
Physicochemical and Spectroscopic Data
The structural elucidation of Uncarinic Acid C is confirmed through various spectroscopic techniques. Representative data is presented below.
| Property | Value |
| Molecular Formula | C₄₀H₅₆O₆ |
| Molecular Weight | 632.9 g/mol |
Table 2: Physicochemical Properties of Uncarinic Acid C
| ¹H NMR (CDCl₃, representative shifts δ ppm) | ¹³C NMR (CDCl₃, representative shifts δ ppm) |
| 10-12 (broad s, -COOH) | 160-180 (C=O, carboxylic acid) |
| 6.8-7.6 (aromatic protons) | 115-150 (aromatic carbons) |
| ~5.4 (olefinic proton) | ~122, ~144 (olefinic carbons) |
| 0.7-2.5 (aliphatic protons) | 15-60 (aliphatic carbons) |
Table 3: Representative NMR Spectral Data for Uncarinic Acid C
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Experimental Workflow
The following diagram illustrates the workflow for the isolation of Uncarinic Acid C from Uncaria rhynchophylla.
Signaling Pathway
Uncarinic Acid C has been demonstrated to induce the differentiation of Th1-promoting dendritic cells (DCs) through the Toll-like receptor 4 (TLR4) signaling pathway.[3] This immunomodulatory effect suggests its potential in immunotherapy.
The diagram below outlines the proposed signaling cascade initiated by Uncarinic Acid C.
References
- 1. Semisynthesis and Structure-Activity Studies of Uncarinic Acid C Isolated from Uncaria rhynchophylla as a Specific Inhibitor of the Nucleation Phase in Amyloid β42 Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Semisynthesis and StructureâActivity Studies of Uncarinic Acid C Isolated from Uncaria rhynchophylla as a Specific Inhibitor of the Nucleation Phase in Amyloid β42 Aggregation - Journal of Natural Products - Figshare [acs.figshare.com]
- 3. Uncarinic Acid C Isolated from Uncaria rhynchophylla Induces Differentiation of Th1-Promoting Dendritic Cells Through TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncargenin C: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Uncargenin C, a pentacyclic triterpenoid (B12794562) isolated from Uncaria rhynchophylla. The document details the spectroscopic data and experimental methodologies that were pivotal in determining its chemical structure as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.
Introduction
This compound is a naturally occurring triterpenoid first isolated from the ethanolic extract of Uncaria rhynchophylla (Miq.) Jacks. The determination of its complex structure was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide serves as a technical resource, presenting the key data and experimental frameworks involved in this process.
Isolation and Purification
The isolation of this compound from Uncaria rhynchophylla is a multi-step process involving extraction and chromatographic separation.
Experimental Protocol: Isolation of this compound
-
Extraction: The dried and powdered plant material of Uncaria rhynchophylla is subjected to extraction with ethanol. This process is typically performed at room temperature over an extended period to ensure the exhaustive removal of secondary metabolites.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Separation: The crude extract is then subjected to column chromatography. A silica (B1680970) gel stationary phase is commonly employed, with a gradient elution system of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).
-
Purification: Fractions containing compounds with similar chromatographic profiles are pooled and further purified using repeated column chromatography or other high-resolution techniques such as preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.
dot graph TD { A[Dried Plant Material (Uncaria rhynchophylla)] --> B{Ethanolic Extraction}; B --> C[Crude Ethanolic Extract]; C --> D{Column Chromatography (Silica Gel)}; D --> E[Fractions Containing this compound]; E --> F{Purification (e.g., Preparative HPLC)}; F --> G[Pure this compound];
} caption: "Isolation workflow of this compound."
Spectroscopic Data and Structure Determination
The definitive structure of this compound was elucidated primarily through the analysis of its NMR and MS data. The molecular formula was established as C₃₀H₄₈O₅.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer is utilized to obtain accurate mass measurements.
-
Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed to generate molecular ions and fragment ions.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to determine the molecular weight. The fragmentation pattern provides insights into the structural motifs present in the molecule.
| MS Data | Value |
| Molecular Formula | C₃₀H₄₈O₅ |
| Molecular Weight | 488.7 g/mol |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Solvent: Deuterated pyridine (B92270) (C₅D₅N) is a common solvent for acquiring NMR spectra of triterpenoids.
-
Instrument: A high-field NMR spectrometer (e.g., 100 MHz for ¹³C) is used to obtain the spectrum.
-
Data Analysis: The chemical shifts (δ) of the carbon signals are compared with known values for similar triterpenoid structures to assign the carbon framework.
| Carbon Atom | Chemical Shift (δ, ppm) in C₅D₅N |
| C-3 | 78.4 |
| C-6 | 68.5 |
| C-12 | 122.5 |
| C-13 | 144.1 |
| C-23 | 66.0 |
| C-28 | 180.1 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in a molecule, including the number of different types of protons and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Solvent: Deuterated pyridine (C₅D₅N) is typically used.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz) is employed.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the proton signals are analyzed to determine the structure.
| Proton(s) | Chemical Shift (δ, ppm) in C₅D₅N | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.46 | dd | 11.5, 4.0 |
| H-12 | 5.48 | t | 3.5 |
| H-23a | 4.20 | d | 11.5 |
| H-23b | 3.58 | d | 11.5 |
Structure Confirmation
The collective analysis of the MS and NMR data led to the unambiguous assignment of the structure of this compound as 3β,6β,23-trihydroxyolean-12-en-28-oic acid. The key spectroscopic features supporting this structure include:
-
The molecular formula C₃₀H₄₈O₅ determined by mass spectrometry.
-
The presence of a carboxylic acid functional group, indicated by the ¹³C NMR signal at δ 180.1 ppm.
-
An olefinic bond, evidenced by the ¹³C NMR signals at δ 122.5 and 144.1 ppm and the ¹H NMR signal at δ 5.48 ppm.
-
Three hydroxyl-bearing carbons, identified by the ¹³C NMR signals at δ 78.4, 68.5, and 66.0 ppm.
dot graph { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Logical flow of structure elucidation."
This comprehensive analysis of spectroscopic data provides a solid foundation for the structural assignment of this compound, a significant natural product with potential for further scientific investigation.
The Biosynthetic Pathway of Uncargenin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncargenin C, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) class, has been identified as a constituent of Uncaria rhynchophylla. While the pharmacological potential of compounds from this plant is of significant interest, the biosynthetic pathway of this compound has not been the primary focus of extensive research. This technical guide synthesizes the current understanding of its formation, drawing upon the established principles of triterpenoid biosynthesis and related studies on enzymes from the Uncaria genus and other plant species. This compound, chemically known as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is derived from the cyclization of 2,3-oxidosqualene (B107256) into the β-amyrin skeleton, followed by a series of specific oxidative modifications. This guide details the key enzymatic steps, proposes the classes of enzymes involved, and provides a framework for future research, including relevant experimental protocols and quantitative data where available.
Introduction to this compound
This compound is a naturally occurring pentacyclic triterpenoid isolated from Uncaria rhynchophylla.[1][2] Its chemical structure is 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[1][2] Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene. The oleanane skeleton is a common and important structural framework within this class, known for a wide range of biological activities. While much of the research on Uncaria rhynchophylla has focused on its characteristic indole (B1671886) alkaloids, the presence and biosynthesis of triterpenoids like this compound are of growing interest.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be delineated into two major stages: the formation of the oleanane backbone and the subsequent oxidative functionalization of this scaffold.
Formation of the β-Amyrin Skeleton
The biosynthesis of all triterpenoids begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is catalyzed by squalene synthase . Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase .
The crucial cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane skeleton is catalyzed by β-amyrin synthase . This enzyme orchestrates a cascade of cyclization and rearrangement reactions to produce β-amyrin , the foundational structure for this compound.[3][4]
Oxidative Modifications of β-Amyrin
Following the formation of β-amyrin, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , are required to produce this compound. These enzymes are responsible for the regio- and stereospecific hydroxylation of the triterpenoid backbone.[5][6]
The proposed sequence of oxidative modifications leading to this compound is as follows:
-
Oxidation at C-28: The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid, forming oleanolic acid . This three-step oxidation is catalyzed by a member of the CYP716A subfamily of cytochrome P450s.[7]
-
Hydroxylation at C-6: Oleanolic acid is then hydroxylated at the 6β position. This reaction is likely catalyzed by a cytochrome P450 hydroxylase .
-
Hydroxylation at C-23: The final step is the hydroxylation of the C-23 methyl group to a hydroxymethyl group. This transformation is also presumed to be catalyzed by a specific cytochrome P450 hydroxylase .
While the specific enzymes responsible for the 6β and 23-hydroxylations in Uncaria rhynchophylla have not been definitively characterized, studies in other plant species have identified CYPs capable of these modifications on oleanane scaffolds.
Quantitative Data
Quantitative data specifically for the biosynthesis of this compound is limited in the current literature. However, studies on related triterpenoids in Uncaria species provide some context.
| Compound Class | Plant Species | Tissue | Concentration Range | Reference |
| Triterpenoids | Uncaria rhynchophylla | Stems and Hooks | Not specified | [8][9] |
| Oleanolic Acid | Uncaria tomentosa | Cell Cultures | Variable with elicitors | [10] |
| Ursolic Acid | Uncaria tomentosa | Cell Cultures | Variable with elicitors | [10] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Identification and Cloning of Biosynthetic Genes
Objective: To identify and isolate the genes encoding β-amyrin synthase and the specific cytochrome P450s involved in the biosynthesis of this compound from Uncaria rhynchophylla.
Workflow:
Enzyme Assays
Principle: This assay measures the conversion of a labeled or unlabeled 2,3-oxidosqualene substrate to β-amyrin by a recombinant enzyme preparation.
Protocol:
-
Enzyme Preparation: Express the cloned candidate β-amyrin synthase gene in a suitable heterologous host (e.g., Saccharomyces cerevisiae or E. coli) and prepare a microsomal or purified enzyme fraction.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4) containing the enzyme preparation and the substrate, 2,3-oxidosqualene.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Analysis: Analyze the extracted products by GC-MS or LC-MS and compare the retention time and mass spectrum with an authentic β-amyrin standard.
Principle: This assay determines the hydroxylating activity of candidate CYPs on the triterpenoid backbone using a heterologous expression system.
Protocol:
-
Enzyme Preparation: Co-express the candidate CYP gene with a cytochrome P450 reductase (CPR) in a host system like yeast or tobacco (Nicotiana benthamiana). Prepare a microsomal fraction.
-
Reaction Mixture: Prepare a reaction buffer containing the microsomal fraction, the triterpenoid substrate (e.g., oleanolic acid), and a source of reducing equivalents (NADPH).
-
Incubation: Incubate the reaction at an optimal temperature with shaking.
-
Extraction: Extract the products with an appropriate organic solvent.
-
Analysis: Analyze the products by LC-MS to identify the hydroxylated derivatives of the substrate.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a solid foundation for further investigation. The immediate research priorities should be the identification and functional characterization of the specific cytochrome P450 enzymes responsible for the 6β- and 23-hydroxylations in Uncaria rhynchophylla. This will involve the application of transcriptomic and proteomic approaches, followed by heterologous expression and in vitro enzyme assays. A detailed understanding of this pathway could enable the biotechnological production of this compound and its derivatives for pharmacological applications. Furthermore, elucidating the regulatory mechanisms governing the expression of these biosynthetic genes could lead to strategies for enhancing the in-planta accumulation of this and other valuable triterpenoids.
References
- 1. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]
- 3. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β‐Amyrin synthase from Conyza blinii expressed in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Uncargenin C: A Technical Guide for Researchers
CAS Number: 152243-70-4
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Uncargenin C, a pentacyclic triterpenoid, and its derivatives. It consolidates available data on its chemical properties, biological activities, and potential mechanisms of action, with a focus on providing actionable information for research and development.
Chemical and Physical Properties
This compound, systematically named 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a natural product first isolated from Uncaria rhynchophylla. It has also been identified in Turpinia arguta and Kalopanax pictus.[1] The compound belongs to the oleanane (B1240867) class of triterpenoids.
| Property | Value | Source |
| CAS Number | 152243-70-4 | N/A |
| Molecular Formula | C30H48O5 | [2] |
| Molecular Weight | 488.7 g/mol | [1] |
| IUPAC Name | 3β,6β,23-trihydroxyolean-12-en-28-oic acid | N/A |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Biological Activity
While comprehensive biological data for this compound is limited, studies on its glycosylated derivatives have revealed significant anti-inflammatory properties. There are also preliminary, unconfirmed reports regarding the anti-leukemic potential of a synthetic intermediate of this compound.[3][4]
Anti-inflammatory Activity of this compound Glycosides
Research on glycosides of this compound isolated from Cryptolepis buchananii has demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5] Nitric oxide is a key mediator in the inflammatory process, and its inhibition is a common target for anti-inflammatory drug development.
| Compound | IC50 (µM) for NO Inhibition | Cell Line |
| This compound 28-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl ester | 8.90 ± 0.56 | RAW264.7 |
| Other this compound glycosides | 18.79 - 37.57 | RAW264.7 |
Data extracted from a study on pentacyclic triterpene glycosides from Cryptolepis buchananii.[5]
Reported Anti-leukemic Activity
Some commercial suppliers have noted that an intermediate in the synthesis of this compound possesses anti-leukemic activity, although this compound itself did not show this activity in the same context.[3][4] Specific details regarding the structure of this intermediate and the nature of its anti-leukemic effects are not publicly available at this time.
Experimental Protocols
The following is a detailed methodology for the nitric oxide inhibition assay, as described in studies investigating the anti-inflammatory effects of natural products in LPS-stimulated RAW264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Plating: For the assay, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound glycosides). After a pre-incubation period (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A positive control, such as a known iNOS inhibitor (e.g., L-NMMA), and a vehicle control are included.
Nitric Oxide Production Assay (Griess Test)
-
Sample Collection: After a 24-hour incubation with the test compound and LPS, the cell culture supernatant is collected.
-
Griess Reagent: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Assay Procedure:
-
50 µL of the cell culture supernatant is mixed with 50 µL of Solution A in a 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
50 µL of Solution B is then added, and the mixture is incubated for another 10 minutes at room temperature.
-
-
Measurement: The absorbance at 540 nm is measured using a microplate reader.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is then determined from the dose-response curve.
Signaling Pathways
The anti-inflammatory activity of this compound derivatives, specifically the inhibition of NO production in LPS-stimulated macrophages, is likely mediated through the modulation of key inflammatory signaling pathways. The primary pathway activated by LPS is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
LPS-Induced NF-κB Signaling Pathway
The diagram below illustrates the signaling cascade initiated by LPS, leading to the production of nitric oxide.
Caption: LPS-induced NF-κB signaling pathway leading to NO production.
Experimental Workflow for NO Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory effect of a compound on nitric oxide production.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Future Directions
The available data, while limited, suggests that this compound and its derivatives are promising candidates for further investigation, particularly in the area of inflammation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the bioactivity of this compound (the aglycone) in a wide range of assays to identify its primary cellular targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound glycosides inhibit NO production. This could involve investigating their effects on upstream components of the NF-κB signaling pathway.
-
Clarification of Anti-leukemic Potential: Identifying the specific synthetic intermediate of this compound reported to have anti-leukemic activity and characterizing its mechanism of action.
-
Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives to explore the structure-activity relationships and optimize for potency and selectivity.
References
- 1. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Uncargenin C: A Technical Overview of Its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uncargenin C, a naturally occurring triterpenoid (B12794562), has been identified as a potential modulator of key inflammatory pathways. This technical guide provides a comprehensive overview of the known and theoretical biological activities of this compound, with a focus on its anti-inflammatory, potential anticancer, and neuroprotective effects. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the established roles of its primary molecular targets, TNF-α and NF-κB, and provides detailed, representative experimental protocols for assessing its biological activities. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound and other related triterpenoids.
Introduction
This compound is a triterpenoid compound that has garnered interest for its potential therapeutic properties. Triterpenoids are a large and structurally diverse class of natural products known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The primary molecular targets of this compound have been identified as Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB), both of which are central regulators of the inflammatory response. This suggests that the primary biological activity of this compound is likely the modulation of inflammation.
This guide will delve into the known signaling pathways associated with these targets and extrapolate the potential downstream effects of this compound. Furthermore, it will provide standardized experimental protocols that can be adapted to quantify the biological activities of this compound and to elucidate its precise mechanisms of action.
Core Biological Activities and Signaling Pathways
Anti-Inflammatory Activity
The primary reported biological activity of this compound is its ability to target TNF-α and NF-κB.
2.1.1. Inhibition of the NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, cell proliferation, and apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β.
This compound, by targeting NF-κB, is hypothesized to inhibit one or more steps in this cascade, thereby preventing the production of these inflammatory mediators.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
2.1.2. Inhibition of TNF-α
TNF-α is a potent pro-inflammatory cytokine primarily produced by macrophages. It plays a central role in initiating and perpetuating the inflammatory cascade. By targeting TNF-α, this compound may directly inhibit its production or release from inflammatory cells, or interfere with its binding to its receptors (TNFR1 and TNFR2), thereby preventing the activation of downstream signaling pathways like NF-κB and MAPKs.
Potential Anticancer Activity
Many triterpenoids exhibit anticancer properties through the induction of apoptosis and inhibition of cell proliferation.
2.2.1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9, caspase-3) that execute cell death. Triterpenoids are known to modulate the expression of Bcl-2 family proteins and activate caspases. It is plausible that this compound could induce apoptosis in cancer cells through a similar mechanism.
Caption: Potential Induction of Apoptosis by this compound.
2.2.2. Cell Cycle Regulation
Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is tightly regulated by a series of checkpoints and key proteins, including cyclins and cyclin-dependent kinases (CDKs). Some triterpenoids have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, by modulating the expression and activity of these regulatory proteins. This prevents cancer cells from dividing and can lead to apoptosis. This compound may possess similar cell cycle inhibitory properties.
Potential Neuroprotective Activity
Neuroinflammation and oxidative stress are major contributors to the pathogenesis of neurodegenerative diseases. As this compound targets inflammatory pathways, it holds potential as a neuroprotective agent. By inhibiting NF-κB and TNF-α in the central nervous system, it could reduce the production of neurotoxic inflammatory mediators by microglia and astrocytes. Furthermore, many triterpenoids possess antioxidant properties, which could help to mitigate neuronal damage caused by reactive oxygen species.
Quantitative Data
Table 1: Summary of Quantitative Biological Activity Data for this compound (Template)
| Biological Activity | Assay Type | Cell Line / Model | IC50 / EC50 (µM) | Reference |
| Anti-inflammatory | TNF-α Release (LPS-stimulated) | RAW 264.7 Macrophages | Data not available | |
| Anti-inflammatory | NO Production (LPS-stimulated) | RAW 264.7 Macrophages | Data not available | |
| Anticancer | Cytotoxicity (MTT Assay) | HeLa (Cervical Cancer) | Data not available | |
| Anticancer | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | Data not available | |
| Anticancer | Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Data not available | |
| Neuroprotective | Neurotoxicity (Glutamate-induced) | SH-SY5Y (Neuroblastoma) | Data not available |
Experimental Protocols
The following are detailed, representative protocols that can be adapted for the investigation of this compound's biological activities.
Anti-Inflammatory Activity: Inhibition of TNF-α Release in LPS-Stimulated Macrophages
Objective: To determine the effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value.
Caption: Workflow for TNF-α Inhibition Assay.
Anticancer Activity: Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Neuroprotective Activity: Assay for Protection Against Glutamate-Induced Neurotoxicity
Objective: To assess the neuroprotective effect of this compound against glutamate-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate (e.g., 5-10 mM) for 24 hours.
-
LDH Assay: Measure the amount of LDH released into the culture medium using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection afforded by this compound at each concentration and determine the EC50 value.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly for inflammatory conditions. Its known interaction with TNF-α and NF-κB provides a strong rationale for its anti-inflammatory properties. The potential for anticancer and neuroprotective activities, based on the established pharmacology of triterpenoids, warrants further investigation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound's biological effects. Future research should focus on obtaining robust quantitative data for its various activities and elucidating the precise molecular mechanisms underlying its therapeutic potential.
Uncargenin C: A Technical Guide for Researchers
Abstract
Uncargenin C, a pentacyclic triterpenoid (B12794562), represents a class of secondary metabolites with potential pharmacological significance. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, and putative biosynthesis. While direct biological data on this compound is limited in publicly accessible literature, this document compiles and analyzes data from closely related triterpenoids isolated from its primary source, Uncaria rhynchophylla. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a framework for future investigation into the therapeutic potential of this compound. The content herein details experimental protocols for isolation and analysis, presents quantitative data from analogous compounds, and visualizes key signaling pathways that may be modulated by this class of molecules.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid first isolated from Uncaria rhynchophylla (Miq.) Jacks.[1]. Its chemical structure has been identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid[1][2]. Triterpenoids, as a class of secondary metabolites, are widely recognized for their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[3][4]. While research on this compound itself is not extensive, the study of other triterpenoids from Uncaria rhynchophylla has revealed significant biological activities, suggesting that this compound may hold similar therapeutic potential[5][6]. This guide aims to consolidate the available information on this compound and related compounds to facilitate further research and drug discovery efforts.
Chemical and Physical Properties
This compound is characterized by an oleanane-type scaffold, a common backbone for many bioactive triterpenoids. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 3β,6β,23-trihydroxyolean-12-en-28-oic acid | [2] |
| Molecular Formula | C₃₀H₄₈O₅ | [2] |
| Molecular Weight | 488.7 g/mol | [2] |
| CAS Number | 152243-70-4 | [1] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Natural Sources and Isolation
This compound has been isolated from the following plant species:
-
Uncaria rhynchophylla (Miq.) Jacks. : A species of flowering plant in the Rubiaceae family, commonly used in traditional Chinese medicine[1].
-
Kalopanax pictus : A deciduous tree in the family Araliaceae[2].
General Isolation Protocol for Triterpenoids from Uncaria rhynchophylla
While the full text of the original paper describing the isolation of this compound (Acta Botanica Yunnanica, 1995, 17(2):209-14) is not widely available, a general methodology for the isolation of triterpenoids from U. rhynchophylla can be outlined based on similar studies.
Structural Characterization
The structure of this compound was elucidated using spectroscopic methods. While the original spectral data is not readily accessible, a standard characterization would involve the following techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To determine the carbon skeleton and the precise arrangement of protons and carbons.
Putative Biosynthesis
The biosynthesis of triterpenoids in the Uncaria genus is understood to follow the mevalonate (B85504) pathway. The proposed biosynthetic pathway for this compound is illustrated below.
Biological Activity of Related Triterpenoids from Uncaria rhynchophylla
While specific quantitative data on the biological activity of this compound is scarce in the available literature, studies on other triterpenoids isolated from U. rhynchophylla provide valuable insights into its potential therapeutic effects.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.
| Compound | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Reference |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | 48.2 | 15.6 | Mixed | [5] |
| 2-oxopomolic acid | 178.7 | 132.5 | Mixed | [5] |
Ferroptosis Inhibitory Activity
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibition of ferroptosis is a potential therapeutic strategy for various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.
| Compound | EC₅₀ (µM) | Reference |
| Compound 6 (from cited study) | 14.74 ± 0.20 | |
| Compound 14 (from cited study) | 23.11 ± 1.31 |
Anti-inflammatory Activity (Nitric Oxide Inhibition)
Overproduction of nitric oxide (NO) is a hallmark of inflammation. Inhibition of NO production is a common strategy for screening anti-inflammatory compounds.
| Compound | IC₅₀ (µM) |
| Uncarinic Acid J | 1.48 |
| Known Triterpenoid 10 | 7.01 |
| Known Triterpenoid 11 | 1.89 |
| Dexamethasone (Positive Control) | 0.04 |
| Quercetin (Positive Control) | 0.86 |
Potential Mechanisms of Action and Signaling Pathways
Based on the observed activities of related triterpenoids, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many anti-inflammatory natural products are known to inhibit this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and related triterpenoids.
PTP1B Inhibition Assay
This protocol is adapted from studies on similar triterpenoids from U. rhynchophylla.
-
Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme is expressed and purified. The substrate, p-nitrophenyl phosphate (B84403) (pNPP), is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA and 1 mM DTT).
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Add 10 µL of various concentrations of this compound (dissolved in DMSO) to each well.
-
Add 80 µL of PTP1B enzyme solution (final concentration ~0.1 µg/mL).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration 2 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated as: (1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)) * 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HepG2, A2780) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
-
Determine the IC₅₀ value from the dose-response curve.
-
Western Blot Analysis
This technique can be used to investigate the effect of this compound on the protein expression levels in signaling pathways like NF-κB and MAPK.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
-
Conclusion and Future Directions
This compound, a pentacyclic triterpenoid from Uncaria rhynchophylla, belongs to a class of compounds with demonstrated pharmacological potential. While direct biological data for this compound is limited, the significant anti-inflammatory, PTP1B inhibitory, and ferroptosis inhibitory activities of its structural analogs from the same natural source strongly suggest that this compound warrants further investigation.
Future research should focus on:
-
Re-isolation and full spectral characterization of this compound to confirm its structure and provide a complete dataset for the scientific community.
-
Comprehensive in vitro screening to determine its cytotoxic, anti-inflammatory, anti-diabetic, and neuroprotective activities, including the determination of IC₅₀ and EC₅₀ values.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
In vivo studies in relevant animal models to evaluate its therapeutic efficacy and safety profile.
This technical guide provides a solid foundation for initiating such studies and highlights the potential of this compound as a lead compound for the development of new therapeutics.
References
- 1. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. 3Beta,6Beta,23-Trihydroxyolean-12-En-28-Oic Acid | C30H48O5 | CID 57397367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: In Vitro Cytotoxicity of Uncargenin C
Introduction
Uncargenin C, a natural product, has garnered interest for its potential therapeutic properties. Evaluating the cytotoxic effects of natural compounds is a critical first step in the drug discovery process, providing insights into their potential as anticancer agents.[1][2] This document outlines a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay, a widely used colorimetric method for determining cell viability.[3][4] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.[4]
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals in the field of drug development who are interested in evaluating the cytotoxic properties of this compound.
Quantitative Data Summary
The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after 48 hours of treatment. These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 25.5 ± 2.1 |
| A549 | Lung Cancer | 32.8 ± 3.5 |
| HepG2 | Liver Cancer | 18.9 ± 2.3 |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT assay.[3][4][5]
Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
To determine if the cytotoxic effect of this compound is due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay can be performed.[7][8][9] Healthy cells have phosphatidylserine (B164497) (PS) on the inner leaflet of the plasma membrane. During apoptosis, PS is translocated to the outer leaflet and can be detected by Annexin V.[7][8] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between apoptotic and necrotic cells.[7]
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[10]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.[7]
Visualizations
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Caption: A plausible apoptotic signaling pathway induced by this compound.
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. kumc.edu [kumc.edu]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Antifungal Activity Testing of Uncargenin C
Audience: Researchers, scientists, and drug development professionals.
Introduction: Uncargenin C is a natural compound with potential therapeutic applications. These application notes provide a comprehensive framework for the systematic evaluation of its antifungal properties. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of results.[1][2][3][4] This document outlines procedures for determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and a preliminary assessment of its mechanism of action.
Section 1: Preliminary Assessment of Antifungal Activity using Disk Diffusion Assay
The disk diffusion assay is a qualitative method used for initial screening of antifungal activity.[5][6] It provides a rapid assessment of whether this compound possesses inhibitory effects against a panel of fungal strains.
Experimental Protocol: Agar-Based Disk Diffusion Assay [5][7]
-
Inoculum Preparation:
-
For yeasts (e.g., Candida albicans), select several colonies from a fresh agar (B569324) plate and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[2]
-
For molds (e.g., Aspergillus fumigatus), harvest conidia from a sporulating culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20). Adjust the conidial suspension to a concentration of 1 x 10^6 cells/mL.[5][7]
-
-
Plate Inoculation:
-
Disk Preparation and Application:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound. A range of concentrations should be tested to determine the optimal screening concentration.
-
Aseptically place the this compound-impregnated disks, along with a positive control (e.g., a known antifungal agent like fluconazole) and a negative control (a disk with the solvent used to dissolve this compound), onto the inoculated agar surface.[6]
-
-
Incubation:
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters (mm).[5] The size of the inhibition zone is indicative of the antifungal activity.
-
Data Presentation: Disk Diffusion Assay Results
| Fungal Strain | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Drug, Conc.) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | 50 | 15 | Fluconazole (25 µg) | 22 | DMSO | 0 |
| Aspergillus niger ATCC 16404 | 50 | 12 | Amphotericin B (10 µg) | 18 | DMSO | 0 |
| Trichophyton rubrum ATCC 28188 | 50 | 18 | Terbinafine (1 µg) | 25 | DMSO | 0 |
Note: The data presented in this table are for illustrative purposes only.
Section 2: Quantitative Antifungal Susceptibility Testing
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus.[2][8]
Experimental Protocol: Broth Microdilution Assay [1][2][3]
-
Preparation of this compound Dilutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI 1640 broth. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a fungal inoculum as described for the disk diffusion assay.
-
Dilute the standardized inoculum in RPMI 1640 broth to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds.[3]
-
-
Plate Inoculation:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL.
-
Include a growth control (inoculum without this compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm using a microplate reader.
-
Data Presentation: MIC of this compound
| Fungal Strain | This compound MIC (µg/mL) | Positive Control (Drug) | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 | Fluconazole | 0.5 |
| Candida glabrata ATCC 90030 | 32 | Fluconazole | 8 |
| Aspergillus fumigatus ATCC 204305 | 8 | Amphotericin B | 1 |
| Cryptococcus neoformans ATCC 90112 | 16 | Amphotericin B | 0.25 |
Note: The data presented in this table are for illustrative purposes only.
Section 3: Determination of Fungicidal Activity
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[9][10] This assay is performed after the MIC has been determined.
Experimental Protocol: MFC Determination [9][11][12][13]
-
Subculturing from MIC Wells:
-
Following the MIC determination, take a 20 µL aliquot from each well that showed complete inhibition of growth (i.e., at and above the MIC).
-
Also, take aliquots from the last positive well and the growth control well.
-
-
Plating:
-
Spot the aliquots onto fresh, drug-free agar plates (e.g., Sabouraud Dextrose Agar).
-
-
Incubation:
-
Incubate the plates at 35°C until growth is visible in the subculture from the growth control well.
-
-
MFC Determination:
Data Presentation: MFC of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | 16 | 32 | 2 | Fungistatic |
| Candida glabrata ATCC 90030 | 32 | 128 | 4 | Fungistatic |
| Aspergillus fumigatus ATCC 204305 | 8 | 16 | 2 | Fungicidal |
| Cryptococcus neoformans ATCC 90112 | 16 | >128 | >8 | Fungistatic |
Note: An MFC/MIC ratio of ≤ 4 is generally considered fungicidal, while a ratio > 4 is considered fungistatic. The data presented here are for illustrative purposes.
Section 4: Investigating the Mechanism of Action
The following are proposed experiments to elucidate the potential mechanism of action of this compound. A common target for antifungal agents is the fungal cell wall.[14][15]
Potential Signaling Pathway Affected: Cell Wall Integrity Pathway
Many antifungal compounds exert their effects by disrupting the fungal cell wall, which in turn can trigger the Cell Wall Integrity (CWI) signaling pathway as a compensatory stress response.[16][17]
Experimental Protocol: Chitin Staining to Assess Cell Wall Damage
Increased chitin deposition is a common rescue mechanism for fungi under cell wall stress.[16] Staining with Calcofluor White, a fluorescent dye that binds to chitin, can reveal changes in cell wall composition.
-
Fungal Culture and Treatment:
-
Grow fungal cells in liquid culture to mid-log phase.
-
Expose the cells to this compound at its MIC and sub-MIC concentrations for a defined period. Include an untreated control.
-
-
Cell Staining:
-
Harvest the fungal cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in a solution of Calcofluor White (1 µg/mL) and incubate in the dark for 10 minutes.
-
-
Microscopy:
-
Wash the cells to remove excess dye and visualize them using fluorescence microscopy with a DAPI filter set.
-
-
Analysis:
-
Compare the fluorescence intensity and localization of chitin between the this compound-treated and untreated cells. An increase in fluorescence in the treated cells would suggest cell wall stress.
-
These application notes and protocols provide a robust starting point for the comprehensive evaluation of the antifungal activity of this compound. By following these standardized methods, researchers can obtain reliable and comparable data on its efficacy and begin to unravel its mechanism of action, paving the way for further drug development.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Microdilution-broth based antifungal susceptibility testing (AFST) [bio-protocol.org]
- 5. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI [ivami.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fungal cell wall: An underexploited target for antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Uncargenin C: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a natural product of significant interest within the scientific community. Preliminary information suggests its involvement in critical cellular processes such as apoptosis and autophagy, alongside potential interactions with metabolic enzymes and proteases. However, detailed mechanistic studies are not yet widely published. These application notes provide a comprehensive framework and detailed protocols for researchers aiming to elucidate the precise mechanism of action of this compound. The following sections outline a strategic approach to investigating its effects on cell fate, signaling pathways, and enzymatic activity.
Data Presentation: Hypothetical Quantitative Data Summary
Effective mechanism of action studies rely on robust quantitative data. The following tables are templates for summarizing key metrics that would be generated from the experimental protocols detailed below.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined |
| Jurkat | T-cell Leukemia | Data to be determined |
Table 2: Pro-Apoptotic Activity of this compound
| Assay | Cell Line | Parameter Measured | Fold Change vs. Control |
| Caspase-3/7 Activity | MCF-7 | Luminescence (RLU) | Data to be determined |
| Annexin V Staining | Jurkat | % Apoptotic Cells | Data to be determined |
| Mitochondrial Membrane Potential | A549 | JC-1 Red/Green Ratio | Data to be determined |
Table 3: Induction of Autophagy by this compound
| Assay | Cell Line | Parameter Measured | Fold Change vs. Control |
| LC3-II Western Blot | HeLa | LC3-II/Actin Ratio | Data to be determined |
| GFP-LC3 Puncta Formation | MCF-7 | Puncta per Cell | Data to be determined |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
This compound
-
Cell lines of interest (e.g., MCF-7, A549, HeLa, Jurkat)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Resazurin-based viability reagent (e.g., alamarBlue™) or MTT reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
This compound
-
Cells seeded in a 96-well white-bottom plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on key proteins involved in apoptosis and autophagy signaling pathways.
Materials:
-
This compound
-
Cells cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-LC3B, anti-p62, anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Hypothetical apoptotic pathway induced by this compound.
Caption: General workflow for investigating the mechanism of action.
Caption: Principle of an enzyme inhibition assay.
Conclusion and Future Directions
The protocols and frameworks provided herein offer a structured approach to dissecting the molecular mechanisms of this compound. While current literature is sparse, these established methodologies will enable researchers to generate the foundational data necessary to understand its biological activity. Future studies should aim to identify the direct molecular target(s) of this compound, which will be crucial for its potential development as a therapeutic agent. The investigation into its effects on signaling pathways, particularly those governing apoptosis and autophagy, will provide a clearer picture of its cellular impact.
Application Notes & Protocols for the Quantification of Uncargenin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C, a pentacyclic oleanane-type triterpenoid (B12794562) identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, is a natural product isolated from plants of the Uncaria genus, notably Uncaria rhynchophylla.[1][2][3] Triterpenoids from this genus have garnered scientific interest for their potential biological activities, including anti-inflammatory and immunomodulatory effects.[3][4][5] Although research into the specific bioactivities of this compound is ongoing, related triterpenoids have been shown to influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and protein tyrosine phosphatase 1B (PTP1B) inhibition.[3][6]
These application notes provide detailed protocols for the quantification of this compound in various matrices, including plant material and biological samples. The methodologies are based on established analytical techniques for triterpenoid analysis, including High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C30H48O5 | [1][2][3] |
| Molecular Weight | 488.7 g/mol | [1][2][3] |
| Class | Triterpenoid (Oleanane-type) | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][3] |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for the accurate quantification of this compound, aiming to extract the analyte from the matrix and remove interfering substances.
a) From Plant Material (e.g., Uncaria rhynchophylla stems, leaves)
This protocol is adapted from general methods for triterpenoid extraction from plant matrices.[1][8][9]
-
Drying and Grinding: Dry the plant material in the shade until a constant weight is achieved. Grind the dried material into a coarse powder (e.g., 1 mm particle size).
-
Defatting (Optional but Recommended): To remove nonpolar interferences like fats and waxes, pre-extract the powdered material with a nonpolar solvent such as petroleum ether or hexane.
-
Extraction:
-
Maceration/Ultrasonic Extraction: Suspend a known weight of the plant powder (e.g., 5 g) in a suitable solvent like methanol (B129727) or a methanol/ethanol (B145695) mixture (e.g., 50 mL).[2][8] Extraction can be performed at room temperature with periodic stirring for several hours or accelerated using an ultrasonic bath for a shorter duration (e.g., 1 hour).
-
Soxhlet Extraction: For exhaustive extraction, place the powdered plant material in a cellulose (B213188) thimble and perform Soxhlet extraction with methanol or ethanol for several hours.
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Solid-Phase Extraction (SPE) for Clean-up (Optional): For cleaner samples, the crude extract can be redissolved and passed through a C18 SPE cartridge to remove highly polar and nonpolar impurities. Elute the triterpenoid fraction with an appropriate solvent mixture (e.g., methanol/water).
b) From Biological Matrices (e.g., Plasma, Serum)
This protocol is a general approach for extracting small molecules from biological fluids and may require optimization.
-
Protein Precipitation: To a known volume of plasma or serum (e.g., 100 µL), add a threefold to fourfold volume of a cold organic solvent such as acetonitrile (B52724) or methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
Experimental Workflow for this compound Quantification
Caption: General workflow for the extraction and quantification of this compound.
HPLC-PDA Method for Quantification
This method is suitable for the routine quantification of this compound in purified extracts. Triterpenoids without strong chromophores typically have a UV absorbance maximum around 205-210 nm.[10][11]
-
Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][13][14]
-
Mobile Phase: A gradient elution is recommended for complex extracts.
-
Column Temperature: 30-35°C.[13]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
Example Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.
LC-MS/MS Method for Quantification
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound, especially in complex biological matrices.[15][16]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. APCI in positive ion mode has been shown to be effective for triterpenoids.[15]
-
LC Conditions: Similar to the HPLC-PDA method, using a C18 column and a gradient of acidified water and acetonitrile/methanol.
-
Ionization Mode: ESI or APCI, negative or positive ion mode (to be optimized). Triterpenoic acids often ionize well in negative ion mode ([M-H]⁻).[17]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M-H]⁻ or [M+H]⁺) and a specific product ion must be determined by infusing a standard solution of this compound.
-
Precursor Ion (Q1): For this compound (MW 488.7), this would be approximately m/z 487.7 ([M-H]⁻) or 489.7 ([M+H]⁺).
-
Product Ion (Q3): A characteristic fragment ion resulting from the collision-induced dissociation of the precursor ion. This requires experimental determination.
-
Quantification: An internal standard (preferably a stable isotope-labeled version of this compound or a structurally similar triterpenoid) should be used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
UV-Vis Spectrophotometric Method for Total Triterpenoid Quantification
This colorimetric method is suitable for the rapid estimation of the total triterpenoid content in an extract but is not specific to this compound. It is based on the reaction of triterpenoids with vanillin-sulfuric acid.[2]
-
Reagents:
-
Vanillin (B372448) solution (e.g., 50 mg/mL in acetic acid).[2]
-
Concentrated sulfuric acid (99.5%).[2]
-
Acetic acid (99.7%).[2]
-
Reference standard (e.g., ursolic acid or β-sitosterol).[2]
-
-
Procedure:
-
Pipette aliquots of the sample extract and standard solutions into glass test tubes.
-
Evaporate the solvent in a water bath (e.g., 85°C).[2]
-
Add the vanillin solution followed by concentrated sulfuric acid.
-
Heat the tubes in a water bath (e.g., 60°C) for a defined period (e.g., 30 minutes).[2]
-
Cool the reaction mixture in an ice bath and add acetic acid.[2]
-
Measure the absorbance at the wavelength of maximum absorption (e.g., 548 nm) using a UV-Vis spectrophotometer.[2]
-
-
Quantification: Construct a calibration curve using the reference standard. Express the total triterpenoid content as equivalents of the reference standard per gram of dry extract (e.g., mg ursolic acid equivalents/g extract).[18]
Method Validation and Data Presentation
All quantitative methods should be validated according to standard guidelines to ensure reliability. Key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Precision | The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) < 15% (20% at LLOQ) |
| Accuracy | The closeness of the mean test results to the true value. Assessed by recovery studies. | 85-115% of the nominal value (80-120% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
Potential Signaling Pathways
While direct studies on this compound are limited, research on extracts from the Uncaria genus and other triterpenoids suggests potential interactions with key cellular signaling pathways. This information provides a basis for future pharmacological investigations of this compound.
-
Anti-inflammatory Pathways: Triterpenoids are known to exert anti-inflammatory effects. Extracts from Uncaria tomentosa have been shown to modulate the mitogen-activated protein kinases (MAPK) signaling pathway, which is crucial in regulating inflammatory responses.[3][4]
-
Metabolic Regulation: Certain ursane-type triterpenoids from Uncaria rhynchophylla have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[6] Inhibition of PTP1B is a therapeutic target for type 2 diabetes and obesity.
Hypothetical Signaling Pathway for this compound
Caption: Potential signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oleanane-type isomeric triterpenoids from Barringtonia racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jfda-online.com [jfda-online.com]
- 15. mdpi.com [mdpi.com]
- 16. A liquid chromatography-atmospheric pressure photoionization tandem mass spectrometric (LC-APPI-MS/MS) method for the determination of triterpenoids in medicinal plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Dose-Response Analysis of Novel Triterpenoids
Introduction
Initial research into the biological activity of Uncargenin C, a triterpenoid (B12794562) isolated from Uncaria rhynchophylla Miq. Jacks and Turpinia arguta, has revealed a significant lack of publicly available data regarding its specific dose-response curve, mechanism of action, and effects on cellular signaling pathways.[1][][3] One source indicates that an intermediate of this compound, and not the compound itself, possesses anti-leukemia activity, though further details are not provided.[1]
Given the absence of specific experimental data for this compound, this document provides a generalized application note and a set of detailed protocols for the dose-response analysis of a novel, hypothetical triterpenoid with potential anti-leukemic properties. The methodologies and hypothetical data presented are based on established practices for the analysis of similar natural products, including compounds isolated from the Uncaria genus.[4][5][6][7] These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the bioactivity of new chemical entities.
Section 1: Hypothetical Dose-Response Data of a Novel Triterpenoid
The following tables summarize hypothetical quantitative data for a novel triterpenoid, designated "Triterpenoid X," evaluated for its anti-proliferative effects on a human promyelocytic leukemia cell line (e.g., HL-60).
Table 1: In Vitro Cytotoxicity of Triterpenoid X against HL-60 Cells
| Concentration (µM) | Percent Inhibition (%) (Mean ± SD, n=3) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 22.8 ± 3.5 |
| 5 | 48.9 ± 4.2 |
| 10 | 75.3 ± 5.1 |
| 25 | 92.1 ± 2.8 |
| 50 | 98.6 ± 1.3 |
Table 2: Summary of Dose-Response Parameters for Triterpenoid X
| Parameter | Value | Description |
| IC50 | 5.5 µM | The concentration of Triterpenoid X that inhibits 50% of HL-60 cell proliferation. |
| Hill Slope | 1.2 | The steepness of the dose-response curve. |
| R² | 0.995 | The coefficient of determination for the curve fit. |
Section 2: Experimental Protocols
This section provides detailed methodologies for key experiments in the dose-response analysis of a novel triterpenoid.
Cell Culture and Maintenance
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are subcultured every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of Triterpenoid X in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions are then made in the culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells should be less than 0.1%.
-
Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of Triterpenoid X. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Seed HL-60 cells in a 6-well plate and treat with Triterpenoid X at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Section 3: Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by Triterpenoid X, leading to apoptosis in leukemia cells. This is a generalized representation based on pathways known to be affected by other anti-cancer natural products.
Caption: Hypothetical signaling pathway inhibited by Triterpenoid X.
Experimental Workflow
The diagram below outlines the general workflow for the dose-response analysis of a novel compound.
Caption: General workflow for in vitro dose-response analysis.
Disclaimer: The data, signaling pathway, and experimental workflow presented in this document are hypothetical and for illustrative purposes only, due to the lack of specific information available for this compound. Researchers should validate all protocols and findings with their own experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:152243-70-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Antiproliferative activity of various Uncaria tomentosa preparations on HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by Uncaria tomentosa through reactive oxygen species production, cytochrome c release, and caspases activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncargenin C: Application Notes and Protocols for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncargenin C is a naturally occurring triterpenoid (B12794562) compound that has garnered interest for its potential as an anticancer agent. While direct cytotoxic effects on cancer cell lines are not extensively documented in publicly available literature, its mechanism of action appears to be linked to the inhibition of key inflammatory pathways that are often dysregulated in cancer. Specifically, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in cell survival, proliferation, and inflammation. These application notes provide an overview of this compound's potential anticancer applications, relevant protocols for its study, and visualizations of its proposed mechanism of action.
Potential Anticancer Applications
The primary recognized anticancer potential of this compound lies in its ability to modulate the NF-κB signaling pathway. Chronic activation of NF-κB is a hallmark of many cancers, contributing to tumor cell proliferation, survival, angiogenesis, and metastasis. By inhibiting NF-κB, this compound may:
-
Sensitize cancer cells to chemotherapy and radiotherapy: Many conventional cancer therapies induce apoptosis through pathways that can be counteracted by NF-κB. Inhibition of NF-κB by this compound could therefore enhance the efficacy of these treatments.
-
Reduce inflammation-driven tumor growth: Chronic inflammation is a key driver of tumorigenesis. By suppressing the pro-inflammatory signaling mediated by NF-κB, this compound may inhibit tumor promotion and progression.
-
Induce apoptosis: Although direct induction of apoptosis by this compound is not yet firmly established, the inhibition of the pro-survival NF-κB pathway can lower the threshold for apoptosis induction by other stimuli.
Data Presentation
Currently, there is limited publicly available quantitative data on the direct cytotoxic effects of this compound on various cancer cell lines. However, data on its inhibitory effect on the NF-κB pathway is available.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Result (IC50) |
| TNF-α-induced NF-κB activation | HepG2 (Human Liver Carcinoma) | Inhibition of NF-κB | 1.4 µM |
Note: This table will be updated as more data on the direct anticancer activity of this compound becomes available.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[2][3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[2][4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[6] Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and the NF-κB pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p65, IκBα, cleaved caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer. Quantify protein concentration using a protein assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[8] Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action on the NF-κB pathway.
Experimental Workflow Diagram
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Improving Uncargenin C Solubility for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with Uncargenin C in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for bioassays.
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in the chosen organic solvent, or the solvent may be of insufficient purity. | 1. Increase Dissolution Energy: Gently warm the solution or use a sonicator to aid dissolution. 2. Test Alternative Solvents: If DMSO fails, try other solvents in which this compound is known to be soluble, such as chloroform, dichloromethane, ethyl acetate, or acetone.[1] However, always consider the compatibility of these solvents with your specific bioassay. 3. Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent, as water content can significantly reduce the solubility of hydrophobic compounds. |
| The this compound stock solution is clear, but a precipitate forms when it is diluted into the aqueous assay medium. | The final concentration of the organic co-solvent is too low to maintain the solubility of this compound at the desired final concentration. This is a common issue when moving from a high concentration organic stock to a low concentration aqueous environment. | 1. Reduce the Final Concentration: Test a range of lower final concentrations of this compound in your assay. 2. Optimize Co-solvent Concentration: While keeping the co-solvent concentration as low as possible to avoid toxicity (typically ≤0.5% for DMSO in cell-based assays), you may need to slightly increase it if solubility is a major issue. Always run a vehicle control with the same final co-solvent concentration.[2] 3. Use a Different Solubilization Strategy: Consider more advanced formulation techniques as outlined in the FAQ section below, such as using surfactants or cyclodextrins. |
| Inconsistent or non-reproducible results in cell-based assays. | This could be due to incomplete dissolution or precipitation of this compound over the course of the experiment. It can also be an artifact of the solvent's effect on the cells or the assay itself. | 1. Visual Inspection: Before adding to your assay, visually inspect the diluted this compound solution under a microscope to ensure no precipitate has formed. 2. Solvent Toxicity Control: Always include a vehicle control (medium with the same final concentration of the solvent) to account for any effects of the solvent on cell viability or the assay readout.[2] 3. Assay Interference: Be aware that some triterpenoids can interfere with common cell viability assays like the MTT assay. Consider using an alternative assay such as the Sulforhodamine B (SRB) or CellTiter-Glo® assay. |
| Observed cellular toxicity is higher than expected. | The solvent used to dissolve this compound may be contributing to the cytotoxicity. | 1. Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your cell line can tolerate without significant toxicity. 2. Minimize Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for the final dilution, thereby reducing the final solvent concentration in the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
This compound, a triterpenoid, is a hydrophobic compound. Based on available data, the following organic solvents can be used to prepare a stock solution:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone[1]
For most biological assays, DMSO is the preferred starting solvent due to its high dissolving power and miscibility with aqueous media.
Q2: How should I prepare a stock solution of this compound?
The following is a general protocol for preparing a stock solution of a hydrophobic compound like this compound:
-
Weigh out a precise amount of this compound powder.
-
Add a small volume of high-purity, anhydrous DMSO to the powder.
-
Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied, but be mindful of the compound's stability at higher temperatures.
-
Once fully dissolved, add more DMSO to reach the desired stock concentration (e.g., 10 mM or 50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My compound still precipitates in the aqueous buffer even after using DMSO. What other options do I have?
If simple co-solvency with DMSO is insufficient, you can explore the following advanced formulation strategies:
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins, such as β-cyclodextrin or its more soluble derivatives (e.g., HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.
-
pH Modification: If the compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. However, the pH must remain within a range that is compatible with your biological system.
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations such as emulsions or liposomes can be employed to deliver poorly soluble compounds.
Q4: What is the mechanism of action of this compound and which signaling pathways does it affect?
The precise molecular targets and mechanism of action for this compound are not yet fully elucidated in publicly available literature. However, many triterpenoids are known to exhibit anti-cancer properties by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. These often include pathways such as the Wnt/β-catenin, Notch, and Hedgehog signaling pathways.
Quantitative Data Summary
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| DMSO | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Insoluble |
| Ethanol | Limited data, likely poorly soluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 488.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 488.7 g/mol = 0.004887 g = 4.89 mg
-
-
Carefully weigh out 4.89 mg of this compound powder and place it in a clean microcentrifuge tube.
-
Add approximately 800 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes. If the compound has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used if necessary.
-
Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Once completely dissolved, add DMSO to bring the final volume to 1 mL.
-
Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
References
Technical Support Center: Optimizing Uncargenin C Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively determining and optimizing the concentration of Uncargenin C for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a triterpenoid (B12794562) natural product with the CAS number 152243-70-4.[1] It has been isolated from plants such as Uncaria rhychophyllo Miq. and Turpinia arguta.[1][2][3][] Structurally, it is identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid.[1][3] For experimental use, it is typically supplied as a powder.[1][]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[1][3] Due to the low tolerance of most cell lines to organic solvents, DMSO is the most common choice for preparing stock solutions for cell culture experiments. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and store it desiccated at -20°C for several months.[1] For immediate use, the stock solution can be warmed to 37°C and briefly sonicated to ensure complete dissolution.[1] Always prepare fresh dilutions in culture medium on the day of the experiment.
Q3: What is a typical starting concentration range for this compound in cell culture?
For a novel compound like this compound, it is advisable to test a broad concentration range to determine its cytotoxic and/or biological effects. A common starting point for natural products is to use a logarithmic or semi-logarithmic dilution series, for example, from 0.1 µM to 100 µM.[5] The optimal range will be highly dependent on the specific cell line and the endpoint being measured.
Q4: What is the reported biological activity of this compound?
Current information suggests that this compound itself may not be the active cytotoxic agent. One source indicates that an intermediate of this compound exhibits anti-leukemia activity, but this compound itself does not.[2] This is a critical consideration during experimental design and data interpretation. Your cell line may or may not have the metabolic capacity to convert this compound into its active form.
Q5: Which cell lines are most appropriate for studying the effects of this compound?
The choice of cell line should be driven by your research hypothesis. Given that related compounds from the Uncaria genus have shown potential anti-cancer and anti-inflammatory properties, you might consider using relevant cancer cell lines (e.g., leukemia, melanoma, breast cancer) or immune cells (e.g., macrophages, lymphocytes).[6][7][8] It is also crucial to include a non-cancerous or "normal" cell line to assess selective cytotoxicity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms when this compound is added to the culture medium. | 1. Poor solubility of the compound at the tested concentration. 2. The final DMSO concentration is too high, causing the compound to crash out of solution. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in medium.[1] 2. Perform serial dilutions to lower the final concentration of the compound. 3. Keep the final DMSO concentration in the culture well below 0.5% to avoid both solubility issues and solvent-induced cytotoxicity. |
| No observable effect on cells, even at high concentrations. | 1. The chosen cell line may be resistant to the compound. 2. The incubation time is too short for the compound to exert its effect. 3. This compound may not be bioactive in its parent form and the cell line may lack the necessary enzymes to metabolize it into an active intermediate.[2] | 1. Test a higher concentration range. 2. Increase the incubation time (e.g., perform a time-course experiment at 24, 48, and 72 hours). 3. Try a different, potentially more sensitive, cell line. 4. Consider co-culture systems or the use of liver microsomes (S9 fraction) to simulate metabolic activation. |
| Excessive cell death is observed even at the lowest concentrations. | 1. The compound is highly cytotoxic to the chosen cell line. 2. The initial concentration range is too high. 3. The solvent (DMSO) concentration is contributing to toxicity. | 1. Use a much lower concentration range (e.g., nanomolar). 2. Reduce the incubation time. 3. Ensure the vehicle control (medium with the same percentage of DMSO but no compound) shows no toxicity. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting during serial dilutions. 3. "Edge effects" in the multi-well plate. 4. Uneven dissolution of the compound. | 1. Ensure a single-cell suspension before seeding and mix gently before plating. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outer wells of the plate for treatment; instead, fill them with sterile PBS or medium to maintain humidity. 4. Vortex the compound dilutions thoroughly before adding them to the cells. |
Experimental Protocols & Data
Dose-Response Experiment Workflow
The following diagram illustrates a typical workflow for determining the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration.
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. For example, create 2X concentrated solutions for a range of 0.1 µM to 100 µM. Ensure the final DMSO concentration for all treatments, including the vehicle control, is identical and non-toxic (e.g., 0.2%).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the freshly prepared compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity and loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol. It is crucial to set up parallel wells for a "Maximum LDH Release" control.
-
Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate. Avoid disturbing the cell monolayer.
-
Maximum Release Control: To the "Maximum LDH Release" wells, add 10 µL of lysis buffer (provided with most commercial kits) 45 minutes before sample collection. This will completely lyse the cells and serve as the 100% cytotoxicity control.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Calculation: Determine the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Sample Data: Dose-Response of this compound on a Cancer Cell Line
The following table represents example data from an MTT assay after 48 hours of treatment.
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 0.1 | 1.235 | 0.091 | 98.8% |
| 1 | 1.150 | 0.076 | 92.0% |
| 5 | 0.980 | 0.065 | 78.4% |
| 10 | 0.750 | 0.055 | 60.0% |
| 25 | 0.610 | 0.048 | 48.8% |
| 50 | 0.450 | 0.041 | 36.0% |
| 100 | 0.315 | 0.035 | 25.2% |
Note: % Cell Viability is calculated as (Mean Absorbance of Treatment / Mean Absorbance of Vehicle Control) x 100. From this data, the half-maximal inhibitory concentration (IC50) can be estimated to be approximately 25 µM.
Potential Signaling Pathway Modulation
Compounds from the Uncaria genus are known to affect various signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.[8] While the specific targets of this compound are not yet fully elucidated, a plausible hypothesis is its interference with such key oncogenic pathways.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:152243-70-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Treatment with Uncaria tomentosa Promotes Apoptosis in B16-BL6 Mouse Melanoma Cells and Inhibits the Growth of B16-BL6 Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities | MDPI [mdpi.com]
Uncargenin C stability and degradation issues
Disclaimer: Publicly available data on the specific stability and degradation pathways of Uncargenin C is limited. This technical support center provides guidance based on general principles for triterpenoids and best practices for handling and stability assessment of natural product compounds. The experimental protocols and data tables are templates to guide researchers in establishing a stability profile for this compound.
Troubleshooting Guide
This guide addresses common issues researchers might encounter during the handling and experimental use of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Inconsistent biological activity in assays. | Degradation of this compound in the assay medium. | 1. Prepare fresh stock solutions for each experiment. 2. Assess the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 3. Consider using a stabilizing agent if degradation is confirmed. |
| Appearance of new peaks in HPLC/LC-MS analysis of stock solutions. | Degradation due to improper storage or handling. | 1. Review storage conditions. Store in a cool, dark, and dry place.[1][2] 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Use high-purity solvents for preparing solutions.[3] |
| Loss of compound potency over time. | Chemical instability leading to degradation. | 1. Perform a forced degradation study to identify conditions that cause instability (see Experimental Protocols). 2. Re-evaluate storage conditions and consider storage under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility. | 1. Use a co-solvent such as DMSO or ethanol (B145695) to maintain solubility.[3] 2. Do not exceed the solubility limit in your final assay concentration. 3. Sonicate or vortex the solution to ensure complete dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For short-term storage, 2-8°C is acceptable. Stock solutions should be stored at -20°C or -80°C and protected from light. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] For biological assays, DMSO is a common solvent, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: To assess stability, you can perform a time-course experiment where this compound is incubated under your specific experimental conditions (e.g., in cell culture medium at 37°C). Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining amount of this compound and detect any degradation products.
Q4: What are the likely degradation pathways for a triterpenoid (B12794562) like this compound?
A4: Triterpenoids can be susceptible to several degradation pathways, including:
-
Hydrolysis: Ester or other labile functional groups can be cleaved in the presence of water, especially at acidic or basic pH.[5]
-
Oxidation: The presence of double bonds and hydroxyl groups makes the molecule susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[1][6]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1][2]
-
Thermal Degradation: High temperatures can accelerate all degradation reactions.[4]
Quantitative Data on Stability
The following tables are templates for summarizing data from stability studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl (60°C) | 2 | ||
| 6 | |||
| 24 | |||
| 0.1 M NaOH (60°C) | 2 | ||
| 6 | |||
| 24 | |||
| 3% H₂O₂ (RT) | 2 | ||
| 6 | |||
| 24 | |||
| Heat (80°C, solid) | 24 | ||
| 72 | |||
| Photolytic (UV light) | 24 | ||
| 72 |
Table 2: Stability of this compound in Solution at Different Temperatures
| Storage Temperature | Solvent | Time (days) | % this compound Remaining |
| 4°C | DMSO | 1 | |
| 7 | |||
| 30 | |||
| -20°C | DMSO | 1 | |
| 7 | |||
| 30 | |||
| 90 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of this compound and develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.
-
Incubate the mixture at 60°C.
-
Take samples at 0, 2, 6, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.
-
Incubate the mixture at 60°C.
-
Take samples at 0, 2, 6, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Take samples at 0, 2, 6, and 24 hours.
-
-
Thermal Degradation (in solution):
-
Dilute 1 mL of the stock solution with 1 mL of methanol.
-
Incubate at 80°C.
-
Take samples at 0, 24, and 72 hours.
-
-
Thermal Degradation (solid state):
-
Place a known amount of solid this compound in a vial.
-
Incubate at 80°C.
-
Take samples at 0, 24, and 72 hours, dissolve in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to a photostability chamber with a light intensity of 1.2 million lux hours and UV energy of 200 watt hours/square meter.
-
Take samples at 0, 24, and 72 hours.
-
A control sample should be kept in the dark at the same temperature.
-
4. Analysis:
-
Analyze all samples using a validated HPLC method. The method should be able to separate the parent this compound peak from any degradation products.
-
Calculate the percentage of degradation and monitor the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
References
- 1. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
troubleshooting Uncargenin C bioassay variability
Welcome to the technical support center for Uncargenin C bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a triterpenoid (B12794562) compound isolated from plants of the Uncaria genus.[1][2] Triterpenoids are a class of natural products known for a variety of pharmacological activities, including anti-inflammatory and anticancer effects.[3][4] While the specific mechanism of this compound is still under investigation, many triterpenoids exert their effects by inducing apoptosis (programmed cell death) and inhibiting key cell survival signaling pathways.[5][6] A common pathway implicated in cancer cell survival and proliferation that is often targeted by such compounds is the PI3K/Akt/mTOR pathway.[5][7][8][9] Therefore, a plausible hypothesis is that this compound may inhibit this pathway, leading to decreased cancer cell viability.
Q2: We are observing high variability between replicate wells in our MTT assay. What are the common causes?
High variability in an MTT assay can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.[10] It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings. Incomplete solubilization can lead to lower and more variable results.[10][11]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, MTT reagent, or solubilization solution will introduce significant variability.[11]
-
Cell Contamination: Bacterial or yeast contamination can affect cell health and may also metabolize the MTT reagent, leading to inaccurate results.
Q3: Our negative control (vehicle-treated) wells show low viability. What could be the issue?
Low viability in control wells suggests a problem with your cell culture conditions or the assay procedure itself:
-
Suboptimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding.[11] Factors like high passage number or stress from previous manipulations can affect viability.
-
Incorrect Seeding Density: Too few cells will result in a low overall signal. Conversely, over-confluency can lead to cell death. It is crucial to optimize the seeding density for your specific cell line.[11]
-
Toxicity of the Vehicle: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. A vehicle toxicity control curve should be performed to determine the maximum non-toxic concentration.
-
Contamination: As mentioned, microbial contamination can rapidly kill cells.
Q4: The dose-response curve for this compound is not behaving as expected (e.g., not sigmoidal, or viability increases at higher concentrations). Why might this be happening?
Anomalous dose-response curves can be caused by:
-
Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate.
-
Direct MTT Interaction: The compound itself might be directly reducing the MTT reagent, leading to a false-positive signal for viability. This can be tested in a cell-free system.[10]
-
Off-Target Effects: At high concentrations, the compound may have off-target effects that interfere with cellular metabolism in a non-linear fashion.
-
Incorrect Dilution Series: Errors in preparing the serial dilutions of this compound can lead to a distorted dose-response curve.
Troubleshooting Guides
Issue 1: High Background Absorbance
High background in wells without cells can artificially inflate your results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Media or Reagents | 1. Prepare fresh media and MTT solution.2. Filter-sterilize all reagents.3. Test the absorbance of the media and MTT solution alone. | Background absorbance should be low and consistent (typically <0.1 OD). |
| Phenol (B47542) Red Interference | 1. Use phenol red-free media for the duration of the MTT assay.[10] | Reduced background absorbance. |
| Direct MTT Reduction by Media Components | 1. Incubate MTT reagent with media (without cells) and measure absorbance. | Minimal color change should be observed. |
Issue 2: Inconsistent Results Between Experiments
Poor reproducibility between assays can invalidate your findings.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Cell Passage Number | 1. Use cells within a consistent and narrow passage number range for all experiments. | More consistent cell growth and response to the compound. |
| Different Reagent Batches | 1. Aliquot and store reagents from the same batch for the entire set of experiments.2. If a new batch must be used, perform a bridging experiment to compare results. | Reduced variability between experimental runs. |
| Inconsistent Incubation Times | 1. Use a precise timer for all incubation steps (compound treatment, MTT incubation, solubilization). | Consistent and reproducible results. |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a general guideline for assessing the effect of this compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[10]
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Visualizations
Hypothesized this compound Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Troubleshooting Workflow for MTT Assay Variability
Caption: Decision tree for troubleshooting MTT assay variability.
References
- 1. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:152243-70-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
preventing Uncargenin C precipitation in media
Technical Support Center: Uncargenin C
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
This compound is a small molecule inhibitor. Like many organic small molecules used in research, it is often hydrophobic (lipophilic). This means it has poor solubility in water-based solutions like cell culture media or phosphate-buffered saline (PBS).[1][2] The primary issue arises from the solvent shift that occurs when a concentrated stock solution, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into a large volume of aqueous medium.[1][3] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot keep the hydrophobic this compound molecules dissolved, causing them to aggregate and precipitate.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For most hydrophobic small molecules, anhydrous (water-free) DMSO is the recommended solvent for preparing high-concentration stock solutions.[4][5] It is crucial to use a fresh or properly stored bottle of anhydrous DMSO, as it is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[4][6]
Q3: How does the final concentration of DMSO in the culture medium affect my experiment?
The final concentration of DMSO in your cell culture is critical. While a small amount is necessary to keep the inhibitor in solution, high concentrations can be toxic to cells.[7]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity.[7] Some sensitive cells, especially primary cultures, may require a lower concentration, such as ≤ 0.1%.[7]
-
Recommendation: Always determine the maximum DMSO tolerance for your specific cell line and include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments.[1][6]
Q4: Can components of the cell culture medium, like serum, affect this compound solubility?
Yes. Serum, such as Fetal Bovine Serum (FBS), contains proteins like albumin that can bind to hydrophobic compounds.[2] This binding can increase the apparent solubility of this compound in the medium and help prevent precipitation.[1][2] This is why performing an intermediate dilution step in a small amount of serum-containing medium can be an effective strategy.[1][2]
Troubleshooting Guide
Issue 1: this compound precipitates immediately after I add the DMSO stock to my cell culture medium.
This is the most common problem and is typically due to the compound's concentration exceeding its aqueous solubility limit during the dilution process.[2]
| Potential Cause | Solution |
| Rapid Solvent Shift | Add the DMSO stock solution dropwise into the vortex of the media while gently swirling or vortexing to ensure rapid, even dispersal and avoid localized high concentrations.[1] |
| Concentration Too High | Prepare a higher concentration stock solution (e.g., 200x or 1000x) in DMSO. This allows you to add a smaller volume to the final medium, which can sometimes help, but the key is ensuring the final concentration in media is below the solubility limit.[7][8] |
| Temperature | Gently pre-warm the culture medium to 37°C before adding the this compound stock. This can modestly increase the solubility of the compound.[1][2] |
| Lack of Solubilizing Agents | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of complete, serum-containing medium. Mix well. Then, add this intermediate solution to the final volume of culture medium.[1][2] |
Issue 2: My this compound stock solution stored at -20°C or -80°C appears cloudy or has visible crystals.
This indicates that the compound has precipitated out of the DMSO stock, which can happen due to temperature fluctuations or moisture contamination.
| Potential Cause | Solution |
| Precipitation from Freezing | Before use, bring the vial to room temperature.[6] Gently warm the solution in a water bath (not exceeding 50°C) and vortex or sonicate the vial for several minutes until the compound is fully redissolved.[5][6][9] Always visually inspect the solution to ensure it is clear before use. |
| Moisture Contamination | Ensure you are using anhydrous DMSO and that stock solution vials are tightly sealed to prevent moisture absorption.[4] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes after preparation. This prevents the entire stock from undergoing repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[2][5] |
Quantitative Data Summary
While specific public data on this compound solubility is limited, the table below provides typical solubility values for similar hydrophobic small molecule inhibitors, which can serve as a general guideline.
| Solvent | Typical Solubility Range | Notes |
| DMSO | ≥ 20 mg/mL (often up to 90 mg/mL)[5][6] | Recommended for primary stock solutions. |
| Ethanol | ~20-25 mg/mL[5] | Can be an alternative to DMSO, but may have higher cytotoxicity. |
| Water / PBS | Insoluble or Sparingly Soluble[5][6] | Not recommended for initial solubilization. |
| Cell Culture Media | Highly variable, dependent on final concentration, DMSO %, and serum content. | Final working concentrations are typically in the nM to low µM range. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a generalized procedure to minimize precipitation when preparing this compound for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[5]
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C[1]
-
Sterile microcentrifuge tubes[5]
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Prepare High-Concentration Stock (e.g., 10 mM in DMSO):
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-20 mM).
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If needed, briefly sonicate the vial in a water bath to ensure full dissolution.[5] Visually confirm no particulates remain.
-
-
Store Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[2] This is critical to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Final Working Solution (Stepwise Dilution Method):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
In a sterile tube, perform an intermediate dilution by adding a small amount of the DMSO stock (e.g., 2 µL of 10 mM stock) to a small volume of pre-warmed, serum-containing culture medium (e.g., 100-200 µL).
-
Mix immediately by gentle pipetting or flicking the tube. This creates an intermediate solution where serum proteins can help stabilize this compound.[1]
-
Add this intermediate solution to the final volume of pre-warmed medium in your culture flask or plate to achieve the desired final concentration.
-
Gently swirl the flask or plate to ensure even distribution.[1]
-
Crucially, ensure the final DMSO concentration remains at a non-toxic level (e.g., <0.5%). [7]
-
Visualizations
Workflow for Preventing this compound Precipitation
Caption: A step-by-step workflow for preparing and diluting this compound to minimize precipitation.
This compound Mechanism of Action: SHP2 Signaling Pathway
This compound is an inhibitor of SHP2 (PTPN11), a protein tyrosine phosphatase. SHP2 is a key signaling node that, upon activation by growth factors, positively regulates the Ras/MAPK pathway, which promotes cell proliferation and survival.[10][11] By inhibiting SHP2's phosphatase activity, this compound blocks this downstream signaling.[11][12]
Caption: this compound inhibits SHP2, blocking the downstream Ras-MAPK signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 12. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Uncargenin C interference in high-throughput screening
{"answer":"## Technical Support Center: Uncargenin C in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with this compound in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
This compound is a polyphenolic compound. Like many polyphenols, it is often identified as a "hit" in HTS campaigns due to its potential to interfere with assay readouts, leading to false-positive results.[1][2][3][4][5][6] These compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINs).[6]
Q2: What are the common mechanisms of this compound interference in HTS?
Polyphenolic compounds like this compound can interfere with HTS assays through several mechanisms:
-
Formation of Aggregates: At micromolar concentrations, some organic molecules can form colloid-like aggregates that sequester and inhibit enzymes, leading to non-specific inhibition.[2][4][7][8]
-
Assay Readout Interference: These compounds can directly affect the detection method, such as fluorescence or luminescence, causing false signals.[2][4][9][10]
-
Chemical Reactivity: Polyphenols can be reactive, leading to non-specific interactions with assay components.[2][4]
-
Redox Activity: The reducing potential of polyphenols can interfere with assays that involve redox reactions, such as those using glucose oxidase/peroxidase (GOP).[1][3][5]
Q3: How can I identify if this compound is causing a false positive in my assay?
Identifying this compound as the source of a false positive requires a series of validation and counter-screening experiments. A key indicator is a flat structure-activity relationship (SAR), where structurally similar but inactive analogs of this compound also show activity.[9]
Troubleshooting Guide
Problem: My HTS assay has identified this compound as a potent inhibitor, but I suspect it might be a false positive.
Solution: Follow this step-by-step guide to troubleshoot and validate your results.
Step 1: Perform a Concentration-Response Curve Analysis.
-
Rationale: Genuine inhibitors typically exhibit a sigmoidal concentration-response curve. Artifacts may show non-ideal curves.
-
Procedure: Run a detailed concentration-response experiment with this compound in your primary assay.
-
Interpretation: If the curve is steep, plateaus at high inhibition, or shows other unusual shapes, it may indicate non-specific activity.
Step 2: Conduct an Orthogonal Assay.
-
Rationale: An orthogonal assay measures the same biological target but uses a different detection method.[9][11] This helps to rule out interference with the primary assay's technology.[9]
-
Procedure: Test this compound in a secondary assay with a different readout (e.g., if the primary assay is fluorescence-based, use an absorbance- or mass spectrometry-based method).[11][12]
-
Interpretation: If this compound is inactive in the orthogonal assay, it is likely an artifact of the primary assay's technology.[10]
Step 3: Test for Compound Aggregation.
-
Rationale: Many promiscuous inhibitors act by forming aggregates that non-specifically inhibit enzymes.[2][4][7][8]
-
Procedure: Perform the primary assay in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01% v/v).[8]
-
Interpretation: A significant decrease in the inhibitory activity of this compound in the presence of the detergent suggests that its mechanism of action is through aggregation.[8]
Step 4: Evaluate for Assay Technology Interference.
-
Rationale: The compound may be directly interfering with the detection signal (e.g., autofluorescence, quenching).[9][13]
-
Procedure: Run a "technology counter screen" where you measure the effect of this compound on the assay readout in the absence of the biological target.[14] For example, in a luciferase-based assay, test for direct inhibition of the luciferase enzyme.[14]
-
Interpretation: If this compound alters the signal in the absence of the target, it is directly interfering with the assay technology.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that might be generated during the troubleshooting process for this compound.
| Parameter | This compound | Control Inhibitor | Interpretation |
| Primary Assay IC50 | 8.3 µM[6] | 5 µM | Potent activity observed. |
| Orthogonal Assay IC50 | > 100 µM | 6 µM | Lack of activity suggests interference in the primary assay. |
| IC50 with 0.01% Triton X-100 | > 100 µM | 5.5 µM | Loss of potency suggests aggregation-based inhibition. |
| Luciferase Inhibition IC50 | 15 µM | > 100 µM | Indicates direct interference with a luciferase-based readout. |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.02% (v/v) Triton X-100.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a known non-aggregating control inhibitor in your standard assay buffer.
-
-
Assay Procedure:
-
Run your standard enzymatic assay with the serial dilutions of both compounds.
-
In a parallel set of experiments, add an equal volume of the 0.02% Triton X-100 buffer to each well to achieve a final concentration of 0.01%.
-
-
Data Analysis:
-
Calculate the IC50 values for both this compound and the control inhibitor in the presence and absence of Triton X-100. A significant shift in the IC50 for this compound indicates aggregation.
-
Protocol 2: Orthogonal Assay using High-Throughput Mass Spectrometry (HTMS)
-
Assay Setup:
-
Execution:
-
Test the inhibitory activity of this compound in the HTMS assay. The Agilent RapidFire HTMS system can be used for this purpose, with cycle times of 5-7 seconds per sample.[12]
-
-
Confirmation:
-
Compare the IC50 value obtained from the HTMS assay to the primary HTS assay. A lack of correlation suggests that the primary hit was a false positive. Studies have shown that the confirmation rate for protease assays using this method is often less than 30%.[12]
-
Visualizations
Caption: Workflow for troubleshooting potential HTS false positives.
Caption: Hypothetical signaling pathway interference by this compound aggregates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: Minimizing Off-Target Effects of Kinhibitor X
Disclaimer: Information on a compound named "Uncargenin C" is not publicly available. Therefore, this guide uses a well-characterized, albeit hypothetical, multi-kinase inhibitor, "Kinhibitor X," to illustrate the principles and methodologies for minimizing off-target effects in experimental settings. The data and protocols presented here are representative examples and should be adapted to the specific characteristics of the small molecule being investigated.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Kinhibitor X during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Kinhibitor X and what are its known on-target and off-target activities?
Kinhibitor X is a small molecule inhibitor designed to target Kinase A, a key protein in the "Pathway of Interest." However, like many kinase inhibitors, it can exhibit polypharmacology, meaning it can bind to and inhibit other kinases, leading to off-target effects.[1] The primary known off-targets for Kinhibitor X are Kinase B and Kinase C.
Q2: What are off-target effects and why are they a concern in my experiments?
Off-target effects occur when a small molecule, such as Kinhibitor X, binds to and alters the activity of proteins other than its intended target.[2] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of essential off-target proteins can cause unintended cellular stress or death, which is not related to the on-target effect.[2]
-
Lack of reproducibility: The expression levels of off-target proteins can vary between different cell lines or experimental models, leading to inconsistent results.[2]
Q3: How can I determine if the phenotype I observe is due to an on-target or off-target effect of Kinhibitor X?
Several strategies can help you distinguish between on-target and off-target effects:
-
Use a control compound: Employ a structurally similar but biologically inactive analog of Kinhibitor X. If this inactive compound does not produce the same phenotype, it suggests the observed effect is not due to the chemical scaffold itself.[2]
-
Genetic knockdown or knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target, Kinase A.[2] If the addition of Kinhibitor X still produces the same phenotype in the absence of Kinase A, the effect is likely off-target.
-
Rescue experiments: In a system where Kinase A has been knocked out or inhibited, introduce a version of Kinase A that is resistant to Kinhibitor X. If the phenotype is reversed, it confirms an on-target effect.
Troubleshooting Guides
Problem 1: I'm observing a stronger or different phenotype than expected with Kinhibitor X.
This could be due to the engagement of off-target kinases. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Review the concentration of Kinhibitor X. Higher concentrations are more likely to inhibit lower-affinity off-targets.[2] Refer to the IC50 values in Table 1 to ensure you are using a concentration that is selective for Kinase A.
Step 2: Perform a dose-response experiment. Titrate Kinhibitor X across a wide range of concentrations to determine the lowest effective concentration that produces the desired on-target phenotype.
Step 3: Compare with the activity of known off-targets. Investigate the known downstream signaling pathways of Kinase B and Kinase C. Use techniques like Western blotting to see if these pathways are being affected at the concentration of Kinhibitor X you are using.[3]
Problem 2: My results with Kinhibitor X are inconsistent across different cell lines.
This is often due to varying expression levels of the on-target and off-target proteins in different cell lines.[2]
Step 1: Quantify protein expression levels. Use Western blotting or mass spectrometry to determine the relative expression levels of Kinase A, Kinase B, and Kinase C in the cell lines you are using.
Step 2: Normalize inhibitor concentration to on-target expression. You may need to adjust the concentration of Kinhibitor X in each cell line to achieve a similar level of on-target inhibition.
Step 3: Choose cell lines with favorable on-target to off-target ratios. If possible, select cell lines that have high expression of Kinase A and low expression of Kinase B and C for your experiments.
Data Presentation
Table 1: Inhibitory Activity of Kinhibitor X against On-Target and Off-Target Kinases
| Kinase | IC50 (nM) | Recommended Concentration Range for Selective Inhibition |
| Kinase A (On-Target) | 10 | 5 - 20 nM |
| Kinase B (Off-Target) | 150 | > 100 nM may show off-target effects |
| Kinase C (Off-Target) | 500 | > 250 nM may show significant off-target effects |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Kinhibitor X
Objective: To identify the lowest concentration of Kinhibitor X that effectively inhibits Kinase A with minimal off-target effects.
Methodology:
-
Cell Seeding: Plate your cells of interest at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Kinhibitor X in DMSO. Create a serial dilution series ranging from 1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of Kinhibitor X for a predetermined amount of time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
On-Target Readout: Lyse the cells and perform a Western blot to measure the phosphorylation of a known direct substrate of Kinase A. This will serve as a proxy for Kinase A activity.
-
Off-Target Readout: In parallel, perform Western blots for downstream markers of Kinase B and Kinase C pathways.
-
Data Analysis: Determine the lowest concentration of Kinhibitor X that significantly reduces the phosphorylation of the Kinase A substrate without affecting the downstream markers of Kinase B and C.
Protocol 2: Washout Experiment to Confirm Reversibility
Objective: To determine if the effects of Kinhibitor X are reversible, which can help differentiate between specific inhibition and non-specific toxicity.
Methodology:
-
Treatment: Treat cells with the optimal concentration of Kinhibitor X (determined in Protocol 1) for a set period (e.g., 6 hours).
-
Washout: Remove the media containing Kinhibitor X and wash the cells three times with fresh, pre-warmed media.
-
Recovery: Add fresh media without the inhibitor and incubate the cells for various recovery time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: At each time point, lyse the cells and perform a Western blot to assess the phosphorylation status of the Kinase A substrate. A return of phosphorylation indicates reversible inhibition.
Visualizations
Caption: On-target and off-target effects of Kinhibitor X.
Caption: Workflow for determining optimal inhibitor concentration.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Technical Support Center: Uncargenin C Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Uncargenin C analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical quality control specifications?
This compound is a triterpenoid (B12794562) natural product isolated from plants of the Uncaria genus.[1] As an analytical standard, its quality is critical for accurate experimental results. Key quality control specifications are summarized in the table below.
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, LC-MS |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Loss on Drying | ≤ 2.0% | Gravimetric |
| Residual Solvents | Meets USP <467> requirements | GC-FID/MS |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Visual Inspection |
Q2: What are the recommended storage and handling conditions for this compound analytical standards?
To ensure the stability and integrity of the standard, it should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, temperatures below -20°C are recommended.[2] Before use, allow the vial to equilibrate to room temperature to prevent condensation. Prepare solutions on the day of use if possible.
Q3: How should I prepare this compound solutions for analysis?
This compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For HPLC and LC-MS analysis, it is recommended to dissolve the standard in a solvent compatible with the mobile phase, such as methanol (B129727) or acetonitrile. If solubility is an issue, warming the solution to 37°C and using an ultrasonic bath can aid dissolution.[2]
Troubleshooting Guides
HPLC Analysis
Problem: Peak Tailing
-
Question: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue and can lead to inaccurate quantification. The primary causes include secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Workflow for Troubleshooting Peak Tailing:
Troubleshooting workflow for HPLC peak tailing.
-
Problem: Peak Splitting
-
Question: I am observing split peaks for this compound. What are the potential causes?
-
Answer: Peak splitting can be caused by several factors, including a blocked column frit, a void in the stationary phase, or incompatibility between the sample solvent and the mobile phase.[2][3][4][5]
-
Troubleshooting Steps:
-
Check for a blocked frit: If all peaks are splitting, the column inlet frit may be blocked. Try back-flushing the column or replacing the frit.[3]
-
Inspect for column voids: A void in the column packing can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement.
-
Ensure solvent compatibility: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
-
LC-MS Analysis
Problem: Signal Instability or Loss of Signal
-
Question: The MS signal for this compound is fluctuating or has disappeared. How can I troubleshoot this?
-
Answer: Signal instability in LC-MS can stem from issues with the sample, the LC system, or the mass spectrometer.
-
Workflow for Troubleshooting LC-MS Signal Instability:
Troubleshooting workflow for LC-MS signal issues.
-
Problem: Ghost Peaks
-
Question: I am seeing unexpected peaks ("ghost peaks") in my blank runs. What is the source of this contamination?
-
Answer: Ghost peaks are typically due to contamination in the mobile phase, sample carryover from the injector, or a contaminated column.[6][7][8][9]
-
Troubleshooting Steps:
-
Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents and water.[7]
-
Injector Carryover: Run a needle wash program on your autosampler and inject a series of blanks to see if the ghost peak intensity decreases.
-
Column Contamination: If the ghost peaks persist, the column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace it.[7]
-
-
NMR Analysis
Problem: Broad Peaks
-
Question: The peaks in my ¹H-NMR spectrum of this compound are broad. Why is this happening?
-
Answer: Peak broadening in NMR can be caused by several factors, including poor shimming, high sample concentration, the presence of paramagnetic impurities, or chemical exchange.[6]
-
Troubleshooting Steps:
-
Re-shim the spectrometer: This is the most common cause of broad peaks.
-
Dilute the sample: Highly concentrated samples can be viscous, leading to broader signals.
-
Filter the sample: If the sample contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette.
-
Consider chemical exchange: If the molecule is undergoing conformational changes on the NMR timescale, running the experiment at a different temperature may sharpen the peaks.[6]
-
-
Experimental Protocols
HPLC-UV Method for Purity Assessment
This method is a representative protocol for the purity determination of this compound based on methods for similar triterpenoids.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 60-90% B; 20-25 min, 90% B; 25-30 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 1 mg/mL in methanol |
LC-MS/MS Method for Identification
This method is suitable for the identification and structural confirmation of this compound.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-15 min, 50-95% B; 15-20 min, 95% B; 20-25 min, 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 100-1000 |
| Collision Energy | Ramped (e.g., 20-40 eV for MS/MS) |
NMR Spectroscopy for Structural Elucidation
This outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
| Parameter | ¹H-NMR | ¹³C-NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Concentration | 5-10 mg in 0.6 mL | 20-50 mg in 0.6 mL |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Acquisition Parameters | Standard pulse program | Proton-decoupled pulse program |
| Number of Scans | 16-64 | 1024-4096 |
| Referencing | TMS (δ 0.00) | Solvent peak (e.g., CDCl₃ at δ 77.16) |
Hypothetical Signaling Pathway of this compound
Many triterpenoids exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[3][4][5][7][10] The following diagram illustrates a plausible mechanism of action for this compound based on the known activities of similar compounds.
References
- 1. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry [scribd.com]
- 10. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Antifungal Resistance
A Note on "Uncargenin C": Initial searches for "this compound" did not yield evidence of its activity against fungal strains. This technical guide will therefore focus on Fluconazole (B54011), a widely studied antifungal agent. The principles and troubleshooting strategies discussed here are broadly applicable to other azole antifungals and can serve as a foundational resource for researchers encountering resistance to ergosterol (B1671047) biosynthesis inhibitors.
Troubleshooting Guides
This section provides solutions to common problems encountered during antifungal resistance studies, with a focus on Fluconazole.
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Increased Minimum Inhibitory Concentration (MIC) of Fluconazole | Target modification or overexpression. | 1. Sequence the ERG11 gene to identify point mutations. 2. Quantify ERG11 gene expression using qRT-PCR. 3. Analyze the ergosterol content of the fungal cell membrane. |
| Increased drug efflux. | 1. Quantify the expression of efflux pump genes (CDR1, CDR2, MDR1) using qRT-PCR. 2. Perform a rhodamine 6G efflux assay to functionally assess pump activity. | |
| Fungal strain shows tolerance but not frank resistance (slow growth at high drug concentrations) | Activation of stress response pathways. | 1. Investigate the involvement of the Hsp90 and calcineurin pathways by using specific inhibitors (e.g., geldanamycin (B1684428) for Hsp90, cyclosporine A for calcineurin) in combination with fluconazole. 2. Assess the phosphorylation status of key signaling proteins in the cell wall integrity pathway (e.g., Mkc1). |
| Inconsistent MIC results | Inoculum size variability. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Ensure a final inoculum concentration as per standardized protocols (e.g., CLSI M27). |
| Biofilm formation in microtiter plates. | 1. Visually inspect wells for biofilm formation. 2. Use a biofilm-specific susceptibility testing method if necessary. | |
| No amplification in qRT-PCR for resistance genes | Poor RNA quality or quantity. | 1. Assess RNA integrity and purity using a spectrophotometer and gel electrophoresis. 2. Use a standardized RNA extraction protocol for fungi. |
| Inefficient primers or probe. | 1. Validate primer efficiency through a standard curve analysis. 2. Ensure primer sequences are specific to the target genes in the fungal species being tested. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fluconazole?
Fluconazole is a triazole antifungal agent that primarily works by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3][4] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2][4]
Q2: What are the most common mechanisms of Fluconazole resistance in Candida albicans?
The most frequently observed mechanisms of fluconazole resistance in C. albicans are:
-
Alterations in the drug target: This includes point mutations in the ERG11 gene that decrease the binding affinity of fluconazole to the lanosterol 14-α-demethylase enzyme. Overexpression of the ERG11 gene, leading to higher levels of the target enzyme, is also a common mechanism.[5][6][7][8][9][10][11]
-
Increased drug efflux: This involves the upregulation of ATP-binding cassette (ABC) transporters (encoded by CDR1 and CDR2) and major facilitator superfamily (MFS) transporters (encoded by MDR1).[5][8][12][13] These transporters actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.[5][8]
Q3: How do transcription factors contribute to Fluconazole resistance?
Gain-of-function mutations in specific transcription factors are a key driver of fluconazole resistance.
-
Tac1 (Transcriptional Activator of CDR genes): Mutations in TAC1 can lead to the overexpression of CDR1 and CDR2 efflux pump genes.[14][15]
-
Upc2 (Upstream Pathway Component 2): Mutations in UPC2 can cause the upregulation of ERG11 and other genes in the ergosterol biosynthesis pathway.[14][15][16]
-
Mrr1 (Multidrug Resistance Regulator 1): Mutations in MRR1 can lead to the overexpression of the MDR1 efflux pump gene.[17]
Q4: What is the role of biofilm formation in Fluconazole resistance?
Fungal biofilms, which are structured communities of cells embedded in an extracellular matrix, exhibit significantly higher resistance to fluconazole compared to their planktonic (free-floating) counterparts.[12][18] This resistance is multifactorial and can be attributed to the physical barrier of the matrix, altered metabolic states of the cells within the biofilm, and the expression of resistance genes, particularly during the early phases of biofilm development.[12][18]
Q5: How can I differentiate between drug tolerance and resistance?
Drug tolerance is the ability of a fungal strain to grow slowly in the presence of an antifungal at concentrations above the MIC, while resistance is the ability to grow at high concentrations of the drug.[19] Tolerance is often mediated by stress response pathways, such as the Hsp90 and calcineurin pathways, which help the cell cope with drug-induced stress.[19][20][21][22] Resistance, on the other hand, is typically due to stable genetic changes like mutations in target genes or upregulation of efflux pumps.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.
Objective: To determine the MIC of fluconazole against a fungal isolate.
Materials:
-
96-well microtiter plates
-
Fluconazole stock solution
-
RPMI-1640 medium buffered with MOPS
-
Fungal isolate
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[23]
-
Drug Dilution: Prepare serial twofold dilutions of fluconazole in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading: The MIC is the lowest concentration of fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control.[23]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the expression levels of genes associated with fluconazole resistance (e.g., ERG11, CDR1, MDR1).
Materials:
-
RNA extraction kit for yeast
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
-
Primers specific for target and reference genes (e.g., ACT1)
Procedure:
-
RNA Extraction: Grow the fungal isolate with and without sub-inhibitory concentrations of fluconazole. Extract total RNA using a validated protocol for yeast.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[24][25]
-
qPCR: Set up the qPCR reaction with the cDNA, specific primers for the target and reference genes, and the qPCR master mix. The thermal cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25][26]
-
Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.[26]
Biofilm Formation Assay
Objective: To quantify the ability of a fungal isolate to form a biofilm.
Materials:
-
96-well flat-bottom polystyrene plates
-
Fungal isolate
-
Growth medium (e.g., RPMI-1640)
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal suspension in the growth medium to a concentration of 1 x 10^5 CFU/mL.
-
Biofilm Formation: Add 200 µL of the inoculum to each well of the 96-well plate. Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[27]
-
Washing: Gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[27]
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate for 20 minutes at room temperature.[27]
-
Destaining: After removing the crystal violet, wash the wells with PBS. Add 200 µL of 95% ethanol to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Signaling Pathways and Resistance Mechanisms
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 5. thecandidadiet.com [thecandidadiet.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Spectrum and functional properties of ERG11 gene mutations in fluconazole-resistant Candida albicans strains isolated from HIV-infected patients - Nesvizhsky - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 11. Extensive ERG11 mutations associated with fluconazole-resistant Candida albicans isolated from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of fluconazole resistance in Candida albicans isolates from Japanese AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deciphering azole resistance mechanisms with a focus on transcription factor-encoding genes TAC1, MRR1 and UPC2 in a set of fluconazole-resistant clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Parallel evolution of fluconazole resistance and tolerance in Candida glabrata [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genetic Architecture of Hsp90-Dependent Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis [redalyc.org]
- 26. brieflands.com [brieflands.com]
- 27. Frontiers | Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives [frontiersin.org]
Validation & Comparative
Comparative Cytotoxicity Analysis in Breast Cancer Cells: Paclitaxel
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of paclitaxel (B517696) on breast cancer cells. A comparative analysis with Uncargenin C could not be conducted due to the absence of published scientific data on the latter's cytotoxic activity in breast cancer cell lines.
Introduction
Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1][] This guide provides a detailed overview of the cytotoxic effects of paclitaxel on breast cancer cells, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action and experimental workflows.
Extensive literature searches for "this compound," a triterpenoid (B12794562) isolated from Uncaria rhychophyllo and Turpinia arguta, did not yield any studies evaluating its cytotoxic effects on breast cancer cell lines. One source indicated that an intermediate of this compound, but not the compound itself, possesses anti-leukemia activity.[4] Consequently, a direct comparison of the cytotoxicity of this compound and paclitaxel in breast cancer cells is not feasible at this time. The following sections focus exclusively on the well-documented cytotoxic profile of paclitaxel.
Quantitative Data: Paclitaxel Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit a biological process, such as cell growth, by 50%. The IC50 values for paclitaxel vary across different breast cancer cell lines, reflecting their diverse molecular characteristics and sensitivities to the drug.
| Breast Cancer Cell Line | Molecular Subtype | Paclitaxel IC50 | Incubation Time | Reference |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 3.5 µM | Not Specified | [4] |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.3 µM - 300 nM | Not Specified | [4] |
| SKBR3 | HER2-Positive (ER-, PR-, HER2+) | 4 µM | Not Specified | [4] |
| BT-474 | Luminal B (ER+, PR+, HER2+) | 19 nM | Not Specified | [4] |
| 4T1 | Murine Breast Cancer | 3.78 µM | 48 hours | [4][5] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and the specific cytotoxicity assay used.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of paclitaxel in breast cancer cells using the MTT assay, a common colorimetric method for assessing cell metabolic activity.
1. Cell Culture and Seeding:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Exponentially growing cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
A stock solution of paclitaxel is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of paclitaxel are made in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
The culture medium from the 96-well plates is replaced with the medium containing the different concentrations of paclitaxel. A control group receives medium with the vehicle (DMSO) only.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following the incubation period, the drug-containing medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
4. Data Analysis:
-
The absorbance values are corrected for background absorbance.
-
Cell viability is calculated as a percentage of the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining paclitaxel cytotoxicity using the MTT assay.
Signaling Pathway: Paclitaxel's Mechanism of Action
Caption: Paclitaxel's mechanism of action leading to apoptosis in cancer cells.
Mechanism of Action of Paclitaxel
Paclitaxel exerts its cytotoxic effects primarily by interfering with the normal function of microtubules.[] Microtubules are dynamic polymers of tubulin that are crucial components of the cytoskeleton and are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[1][]
The key steps in paclitaxel's mechanism of action are:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[][6] This action disrupts the normal dynamic instability of microtubules, which is necessary for their proper function.[]
-
Mitotic Arrest: The hyper-stabilization of microtubules leads to the formation of abnormal and nonfunctional mitotic spindles.[1] This disruption of the mitotic spindle apparatus activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] Paclitaxel can also induce apoptosis through other mechanisms, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[] The inactivation of Bcl-2 promotes the release of pro-apoptotic factors from the mitochondria, further committing the cell to apoptosis.[1][2]
The cytotoxicity of paclitaxel is concentration-dependent. At high concentrations, it causes prolonged mitotic arrest leading to cell death.[7] At lower, more clinically relevant concentrations, it can induce chromosomal missegregation and aneuploidy, which can also contribute to cell death.[7]
Conclusion
Paclitaxel remains a vital therapeutic agent in the management of breast cancer, demonstrating significant cytotoxicity across various subtypes of the disease. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its clinical efficacy. The provided data and protocols offer a foundational understanding for researchers engaged in the study of this important anticancer drug.
Future research may uncover the therapeutic potential of other natural compounds. However, based on current scientific literature, a comparative analysis of this compound and paclitaxel in the context of breast cancer cytotoxicity is not possible. Further investigation into the bioactivity of this compound is required to determine if it holds any promise as an anticancer agent.
References
- 1. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS:152243-70-4 | Manufacturer ChemFaces [chemfaces.com]
A Comparative Guide to Bioactive Metabolites from Trichoderma
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The user's original request was to compare "Uncargenin C" with other Trichoderma metabolites. However, our research indicates that this compound is a triterpenoid (B12794562) of plant origin, isolated from species such as Uncaria rhychophyllo and Turpinia arguta. There is currently no scientific literature identifying this compound as a metabolite produced by any Trichoderma species. Furthermore, published data on the direct biological activity of this compound is limited, with some research suggesting that an intermediate of this compound, rather than this compound itself, possesses anti-leukemia properties.
Given this, a direct comparison as initially requested would be inappropriate. Instead, this guide provides a comprehensive comparison of several well-characterized and potent secondary metabolites from the fungal genus Trichoderma. This guide focuses on their anticancer and anti-inflammatory activities, providing a valuable resource for researchers interested in the therapeutic potential of these fungal natural products.
The following sections detail the biological activities of selected Trichoderma metabolites, including Trichodermin, Trichodermamides, Gliotoxin, Harzianolide, and Peptaibols, supported by experimental data, detailed methodologies, and visualizations of relevant signaling pathways.
Comparative Analysis of Biological Activities
The metabolites produced by Trichoderma species exhibit a wide range of biological activities. This section provides a comparative overview of the anticancer and anti-inflammatory properties of selected metabolites.
Anticancer Activity
Trichoderma metabolites have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key metabolites are summarized in the table below. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be considered as a comparative guide rather than a direct head-to-head comparison.
| Metabolite | Cancer Cell Line | IC50 (µM) | Reference |
| Trichodermin | OVCAR-3 (Ovarian Cancer) | 0.73 | [1] |
| A2780/CP70 (Ovarian Cancer) | 0.65 | [1] | |
| Ca922 (Oral Squamous Cell Carcinoma) | Suppressed proliferation (concentration-dependent) | [2] | |
| HSC-3 (Oral Squamous Cell Carcinoma) | Suppressed proliferation (concentration-dependent) | [2] | |
| Trichodermamide B | HeLa (Cervical Cancer) | 1.4 - 21 | [3] |
| HCT-116 (Colorectal Cancer) | 1.5 | [3] | |
| A549 (Lung Cancer) | 9.59 | [3] | |
| Trichodermol | HCT-116 (Colon Cancer) | 3.3 ± 0.3 | [4] |
| PC-3 (Prostate Cancer) | 1.8 ± 0.8 | [4] | |
| SK-Hep-1 (Liver Cancer) | 5.3 ± 0.3 | [4] | |
| Peptaibols (Analogs) | MDA-MB-231 (Breast Cancer) | Varies (some < 10 µM) | [5] |
| Trichoderma asperellum filtrate | HePG2 (Hepatocellular Carcinoma) | 35.62 µg/mL | [6][7] |
| MCF7 (Breast Cancer) | 59.20 µg/mL | [6][7] |
Table 1: Anticancer Activity of Selected Trichoderma Metabolites. This table summarizes the IC50 values of various Trichoderma metabolites against different human cancer cell lines.
Anti-inflammatory Activity
Several Trichoderma metabolites have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. A summary of their activities is presented below.
| Metabolite | Assay | Effect | IC50 (µM) | Reference |
| Gliotoxin | NF-κB Inhibition | Suppresses NF-κB activation | Not specified | [8][9][10] |
| LTB4 Formation | Inhibits leukotriene B4 formation in macrophages | Not specified | [11] | |
| Sorbicillinoids (from Trichoderma sp. G13) | NO Production in RAW264.7 cells | Inhibition of nitric oxide production | 14 - 20 | |
| Harzianolide | Defense-related enzymes (in plants) | Increases activity of peroxidase, polyphenol oxidase, etc. | Not applicable | [12][13][14][15] |
Table 2: Anti-inflammatory Activity of Selected Trichoderma Metabolites. This table highlights the anti-inflammatory effects of certain Trichoderma metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer and anti-inflammatory activities of natural products.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Add the test compound (e.g., Trichoderma metabolite) at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the activity of nitric oxide synthase (NOS), a key enzyme in the inflammatory process, by quantifying the amount of nitric oxide (NO) produced.
Principle: NOS catalyzes the production of NO from L-arginine. The unstable NO is rapidly converted to nitrite (B80452) and nitrate (B79036). The total nitrate is reduced to nitrite, and the total nitrite concentration is then measured using the Griess reagent, which forms a colored azo dye. The absorbance of this dye is proportional to the NOS activity.[16][17][18]
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer.[17][19]
-
Reaction Mixture: Prepare a reaction mixture containing NOS assay buffer, NOS substrate (L-arginine), and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).[17]
-
Enzyme Reaction: Add the cell/tissue extract to the reaction mixture and incubate at 37°C for a defined period (e.g., 1 hour).[17]
-
Nitrate Reduction: Add nitrate reductase and its cofactor to the reaction mixture to convert nitrate to nitrite.
-
Griess Reaction: Add Griess Reagent 1 (e.g., sulfanilamide (B372717) in acid) followed by Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in water) to all wells.[18]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes to allow for color development.[18] Measure the absorbance at 540 nm using a microplate reader.[17]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. NOS activity is then calculated based on the amount of nitrite produced per unit time per milligram of protein.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Trichoderma metabolites.
References
- 1. Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichodermin inhibits the growth of oral cancer through apoptosis-induced mitochondrial dysfunction and HDAC-2-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Mechanism of Action of the Marine-Derived Fungal Metabolite Trichodermamide B and Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and Targeting Activity of Phytopharmaceutical Structural Analogs of a Natural Peptide from Trichoderma longibrachiatum and Related Peptide-Decorated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endophytic Trichoderma asperellum WNZ-21 produces novel bioactives with anticancer, anti-inflammatory, and hemoprotective properties from fermented bean biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gliotoxins | Encyclopedia MDPI [encyclopedia.pub]
- 11. db-thueringen.de [db-thueringen.de]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Harzianolide, a novel plant growth regulator and systemic resistance elicitor from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Validating the Molecular Target of Curcusone C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Poly(rC)-binding protein 2 (PCBP2) as the molecular target of Curcusone C, a promising anti-prostate cancer compound. We offer a comparative analysis of Curcusone C's performance with alternative therapeutic strategies targeting similar pathways, supported by experimental data and detailed protocols.
Introduction
Curcusone C is a natural product that has demonstrated significant anti-proliferative and pro-apoptotic effects in prostate cancer cells. Identifying and validating its direct molecular target is crucial for understanding its mechanism of action and for the development of more potent and selective therapeutics. Recent studies have identified PCBP2 as the direct binding target of Curcusone C.[1][2] This guide will delve into the methodologies used to validate this interaction and compare Curcusone C with other compounds that modulate related apoptotic pathways.
Performance and Efficacy of Curcusone C
Curcusone C exhibits selective cytotoxicity against prostate cancer cells while showing significantly lower toxicity in normal cells. Its primary mechanism of action involves the direct binding to PCBP2, which leads to the disruption of the Bax/Bcl-2 balance, ultimately triggering the mitochondrial apoptosis pathway.[1][3]
Table 1: Quantitative Analysis of Curcusone C
| Metric | Cell Line | Value | Reference |
| IC₅₀ | PC-3 (Prostate Cancer) | ~3.24 µM | [1] |
| IC₅₀ | HK-2 (Normal Kidney) | >20 µM | [1] |
| Binding Affinity (Kᵈ) | PCBP2 Protein | 3.15 mM* | [1] |
*Note: The reported Kᵈ of 3.15 mM suggests a weak binding affinity. This may be a typographical error in the source publication, where the value could potentially be in the µM or nM range, which is more typical for drug-target interactions.
Comparative Analysis with Alternative Compounds
A direct comparison with other PCBP2 inhibitors is challenging due to the limited number of well-characterized small molecules specifically targeting this protein. However, we can compare Curcusone C with other compounds that modulate the downstream Bax/Bcl-2 apoptotic pathway in prostate cancer.
Table 2: Comparison with Alternative Prostate Cancer Therapeutics
| Compound/Drug | Molecular Target(s) | Mechanism of Action | IC₅₀ (Prostate Cancer Cells) | Reference(s) |
| Curcusone C | PCBP2 | Disrupts Bax/Bcl-2 balance, induces apoptosis | ~3.24 µM (PC-3) | [1] |
| Curcumin (B1669340) | Multiple (NF-κB, Akt, etc.) | Induces apoptosis, upregulates Bax/Bcl-2 ratio | 15-30 µM (22Rv1) | [4][5] |
| ABT-263 (Navitoclax) | Bcl-2, Bcl-xL, Bcl-w | BH3 mimetic, promotes apoptosis | Augments docetaxel (B913) efficacy | |
| Docetaxel | Microtubules | Stabilizes microtubules, induces apoptosis | Cell line dependent | |
| Enzalutamide | Androgen Receptor | AR antagonist | Cell line dependent |
Experimental Protocols for Target Validation
The validation of PCBP2 as the molecular target of Curcusone C was accomplished through a combination of three key experimental techniques: Click Chemistry-Activity Based Proteomics Profiling (CC-ABPP), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR).[1][2]
This technique is used to identify the direct binding targets of a small molecule from a complex protein lysate.
Protocol:
-
Probe Synthesis: An analog of Curcusone C is synthesized with a bio-orthogonal alkyne handle.
-
Cell Lysis: PC-3 prostate cancer cells are lysed to obtain a total protein extract.
-
Probe Incubation: The cell lysate is incubated with the alkyne-tagged Curcusone C probe to allow for binding to its target protein(s).
-
Click Chemistry: An azide-containing reporter tag (e.g., biotin-azide) is added to the lysate. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction covalently links the reporter tag to the probe-bound proteins.
-
Enrichment: Biotin-tagged proteins are enriched using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested and identified using mass spectrometry. PCBP2 was identified as a top candidate.[1]
-
Competitive CC-ABPP: To confirm the binding specificity, the experiment is repeated with the pre-incubation of the lysate with an excess of untagged Curcusone C. A reduction in the signal for PCBP2 indicates competitive binding and confirms it as a specific target.[1]
DARTS is used to validate a drug-target interaction by observing the stabilization of the target protein against proteolysis upon ligand binding.
Protocol:
-
Protein Incubation: Aliquots of PC-3 cell lysate are incubated with varying concentrations of Curcusone C (e.g., up to 100 µM) or a vehicle control (DMSO).[1]
-
Protease Digestion: A protease (e.g., pronase) is added to each aliquot to induce protein degradation. The binding of Curcusone C to PCBP2 is expected to shield it from proteolytic cleavage.
-
Reaction Quenching: The digestion is stopped by adding a loading buffer and heating the samples.
-
Western Blot Analysis: The samples are resolved by SDS-PAGE, and the levels of PCBP2 are detected by Western blotting using a specific antibody.
-
Data Analysis: A higher amount of intact PCBP2 in the Curcusone C-treated samples compared to the control indicates that the compound binds to and stabilizes the protein.[1]
SPR is a label-free biophysical technique used to quantitatively measure the binding affinity between a ligand and an analyte in real-time.
Protocol:
-
Chip Immobilization: Recombinant PCBP2 protein is immobilized onto the surface of a sensor chip (e.g., a CM5 chip).
-
Analyte Injection: Solutions of Curcusone C at various concentrations (e.g., 31.25–500 µM) are flowed over the chip surface.[1]
-
Binding Measurement: The binding of Curcusone C to the immobilized PCBP2 is detected as a change in the refractive index at the chip surface, measured in resonance units (RU).
-
Kinetic Analysis: The association and dissociation rates are measured.
-
Affinity Calculation: The equilibrium dissociation constant (Kᵈ) is calculated from the kinetic data to determine the binding affinity. For Curcusone C and PCBP2, a Kᵈ of 3.15 mM was reported.[1]
Visualizations
Below are diagrams illustrating the signaling pathway of Curcusone C and the general workflow for its target validation.
Caption: Signaling pathway of Curcusone C.
Caption: Experimental workflow for Curcusone C target validation.
References
- 1. Unveiling poly(rC)-binding protein 2 as the target protein for curcusone C against prostate cancer: mechanism validation through click chemistry-activity based proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling poly(rC)-binding protein 2 as the target protein for curcusone C against prostate cancer: mechanism validation through click chemistry-activity based proteomics profiling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-dependent effects of curcumin on 22Rv1 prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Uncargenin C: An Examination of Cross-Reactivity and Biological Activity in Cellular Models
An in-depth analysis of the triterpenoid (B12794562) Uncargenin C reveals a significant gap in the scientific literature regarding its cross-reactivity and specific anti-leukemic properties across different cell lines. Despite commercial availability and isolation from medicinal plants, robust comparative data on its cellular effects remains elusive.
This compound, a pentacyclic triterpenoid identified as 3β,6β,23-trihydroxyolean-12-en-28-oic acid, has been isolated from plant species such as Uncaria rhynchophylla Miq. Jacks and Turpinia arguta. While some commercial suppliers suggest that an intermediate of this compound possesses anti-leukemia activity, extensive searches of scientific databases have not yielded any peer-reviewed studies to substantiate this claim or to identify the purported active intermediate.
This guide aims to provide a comprehensive overview of the currently available information on this compound and structurally related compounds, highlighting the absence of critical data for researchers, scientists, and drug development professionals.
Comparative Biological Activity: A Landscape of Limited Data
Direct comparative studies on the cross-reactivity of this compound in various cell lines are not available in the published scientific literature. To provide a semblance of comparative context, this section will discuss the known biological activities of crude extracts from its source plants and of structurally similar triterpenoids.
Cytotoxicity in Cancer Cell Lines
While no studies have specifically investigated the effect of this compound across a panel of leukemia cell lines, research on the extracts of Uncaria rhynchophylla and other isolated triterpenoids provides some indication of potential cytotoxic activity. It is crucial to note that data from crude extracts cannot be directly attributed to a single compound like this compound, as the effects could arise from a synergistic action of multiple constituents.
| Compound/Extract | Cell Line(s) Tested | Reported Activity | Reference |
| Uncaria rhynchophylla ethanolic extract | HepG2 (liver carcinoma) | Showed cytotoxicity at concentrations above 200µg/mL. | [1][2] |
| Triterpenoids from Uncaria rhynchophylla | Not specified in available abstracts | Some triterpenoids exhibited moderate ferroptosis inhibitory activity. | [3] |
| Steroids from Uncaria rhynchophylla | A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast cancer) | Cytotoxic activities reported, but specific data for each cell line is not detailed in the abstract. | [4] |
Table 1: Summary of Cytotoxic Activities of Uncaria rhynchophylla Extracts and Related Compounds. This table compiles the limited available data on the cytotoxic effects of extracts and compounds from the source plant of this compound. The lack of specific data for this compound is a significant knowledge gap.
Experimental Protocols
Due to the absence of specific experimental data for this compound, this section provides generalized methodologies for assays that would be pertinent to evaluating its cross-reactivity and biological activity. These protocols are based on standard practices in cell biology and pharmacology.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cells (e.g., various leukemia cell lines such as K562, HL-60, Jurkat) in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat different cell lines with varying concentrations of this compound for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizing Potential Mechanisms
Given the lack of specific pathway analysis for this compound, the following diagrams illustrate general signaling pathways that are often implicated in the biological activities of other pentacyclic triterpenoids, such as anti-inflammatory and anti-cancer effects.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Safety and biological activity evaluation of Uncaria rhynchophylla ethanolic extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Uncargenin C and Other Bioactive Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Uncargenin C and other prominent triterpenoids, namely Oleanolic Acid, Ursolic Acid, and Betulinic Acid. The focus of this comparison is on their anti-inflammatory and cytotoxic properties, supported by experimental data from various scientific studies.
Introduction to Triterpenoids
Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. They are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects. Their therapeutic potential has made them a subject of intense research in drug discovery and development. This guide specifically delves into this compound, a lesser-known triterpenoid (B12794562), and compares its bioactivity with the more extensively studied Oleanolic Acid, Ursolic Acid, and Betulinic Acid.
Comparative Data on Biological Activity
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound and the selected triterpenoids. It is important to note that the data presented is compiled from different studies, and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Triterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Uncarinic acid C | Various human cancer cells | Proliferation Assay | 0.5 - 6.5 µg/mL | [1] |
| Uncarinic acid D | Various human cancer cells | Proliferation Assay | 0.5 - 6.5 µg/mL | [1] |
| Uncarinic acid E | A549 (Lung Carcinoma) | Cytotoxicity Assay | < 20.0 | |
| SK-OV-3 (Ovarian Cancer) | Cytotoxicity Assay | < 20.0 | ||
| SK-MEL-2 (Melanoma) | Cytotoxicity Assay | < 20.0 | ||
| Bt549 (Breast Carcinoma) | Cytotoxicity Assay | < 20.0 | ||
| Oleanolic Acid | MCF-7 (Breast Cancer) | MTT Assay | 4.0 | [2] |
| MDA-MB-453 (Breast Cancer) | MTT Assay | 6.5 | [2] | |
| Ursolic Acid | A549 (Lung Carcinoma) | Not Specified | 22.6 | [3] |
| MCF-7 (Breast Cancer) | Not Specified | > 100 | [4] | |
| Betulinic Acid | A549 (Lung Carcinoma) | MTT Assay | 1.5 - 4.2 µg/mL | [3] |
| MCF-7 (Breast Cancer) | MTT Assay | 38.82 | [5] | |
| PC-3 (Prostate Carcinoma) | MTT Assay | 32.46 | [5] | |
| HT-29 (Colon Carcinoma) | MTT Assay | 6.85 µg/mL | [6] |
Note: IC50 values for Uncarinic acids C and D were reported in µg/mL and have been included as such due to the unavailability of their molar masses in the source.
Table 2: Anti-inflammatory Activity of Triterpenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic Acid | RAW 264.7 (Macrophage) | Nitric Oxide Inhibition | 30.0% inhibition at 10 µM | [7] |
| Ursolic Acid | RAW 264.7 (Macrophage) | Nitric Oxide Inhibition | 37.3% inhibition at 10 µM | [7] |
Signaling Pathways
Triterpenoids exert their biological effects by modulating various intracellular signaling pathways. A common target for many triterpenoids, including those discussed in this guide, is the PI3K/Akt signaling pathway . This pathway is crucial for regulating cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Triterpenoids can inhibit this pathway at different points, leading to the suppression of tumor growth and induction of apoptosis.
Another critical pathway often targeted by triterpenoids is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a key role in regulating the immune and inflammatory responses. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Triterpenoids can inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Workflow of MTT Assay
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite (B80452) (a stable and nonvolatile breakdown product of NO) in a sample. It is a common method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in cells, typically macrophages like RAW 264.7, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Workflow of Griess Assay
References
- 1. cancer cells ic50: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Urolithin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer effects of Urolithin C, a gut microbial metabolite of ellagic acid, with a focus on colorectal cancer. The information presented is based on preclinical experimental data to assist researchers in evaluating its potential as a therapeutic agent.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies on Urolithin C and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), in a colorectal cancer xenograft model. It is important to note that the data is compiled from separate studies, and direct head-to-head comparisons may not be exact.
Table 1: In Vivo Efficacy in Colorectal Cancer Xenograft Model (DLD-1 cells)
| Compound | Dosage & Administration | Treatment Duration | Key Findings |
| Urolithin C | 5 mg/kg, intraperitoneal injection, 3 times a week | 14 days | Significantly reduced tumor volume and weight.[1][2] |
| 5-Fluorouracil (5-FU) | 40 mg/kg, intraperitoneal injection, 2 times a week | 3 weeks | Reduced tumor volume compared to untreated controls.[3] |
Table 2: Effects on Tumor Growth
| Compound | Animal Model | Cell Line | Tumor Growth Inhibition |
| Urolithin C | Nude Mice | DLD-1 | Greatly reduced tumor volume and weight.[1][2] |
| 5-Fluorouracil (5-FU) | Athymic Nude Mice | DLD-1 | Significant reduction in tumor volume.[3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Urolithin C In Vivo Anticancer Study Protocol
-
Cell Line: 5 x 10^6 DLD-1 human colorectal cancer cells were injected into the flank of each mouse to establish a xenograft model.[1][2]
-
Treatment Group: Once the tumor volume reached approximately 20 mm³, mice were randomized into a control group (DMSO) and a Urolithin C treatment group.[1][2]
-
Dosage and Administration: Urolithin C was administered via intraperitoneal injection at a dose of 5 mg/kg, three times a week.[1][2]
-
Treatment Duration: The treatment was carried out for 14 days.[1][2]
-
Efficacy Evaluation: Tumor volume and weight were measured to assess the anticancer effect. Histological analysis (HE staining) was performed to observe tumor cell necrosis.[1][2]
5-Fluorouracil (5-FU) In Vivo Anticancer Study Protocol (for comparison)
-
Animal Model: Athymic nude mice.[3]
-
Cell Line: 1 x 10^6 DLD-1 human colorectal cancer cells were injected subcutaneously into each flank of the mice.[3]
-
Treatment Group: When tumor volume reached approximately 0.2 cm³, mice were randomized into a control group and a 5-FU treatment group.[3]
-
Dosage and Administration: 5-FU was administered at a dose of 40 mg/kg, twice a week.[3]
-
Treatment Duration: The treatment was carried out for 3 weeks.[3]
-
Efficacy Evaluation: Tumor volume was measured to determine the inhibition of tumor growth.[3]
Signaling Pathways and Experimental Workflows
Urolithin C Signaling Pathway
Urolithin C has been shown to exert its anticancer effects in colorectal cancer by inhibiting the AKT/mTOR signaling pathway. It achieves this by decreasing the expression of Y-box binding protein 1 (YBX1), which is a key upstream regulator of this pathway.[1][2]
In Vivo Xenograft Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo xenograft study to evaluate the anticancer effects of a test compound.
References
- 1. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
Navigating the Labyrinth of Molecular Interactions: A Guide to Identifying Off-Target Effects of Uncargenin C
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's interactions within a biological system is paramount. While the on-target effects of a molecule like Uncargenin C are the primary focus of investigation, its off-target interactions can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide provides a comparative overview of key experimental and computational methodologies to proactively identify and characterize potential off-target interactions of this compound and other small molecules.
The successful development of a therapeutic agent hinges on a comprehensive understanding of its molecular mechanism of action. A critical aspect of this is the identification of not only the intended biological target but also any unintended "off-target" interactions. These off-target effects can significantly impact a drug's safety and efficacy profile.[1][2] For a novel compound like this compound, for which public data on biological targets is scarce, a systematic approach to identifying these interactions is crucial.
This guide details and compares several robust methodologies for off-target identification, providing the foundational knowledge for researchers to design and execute comprehensive target deconvolution studies.
Comparative Overview of Off-Target Identification Methods
The following table summarizes and compares key experimental and in silico methods for identifying off-target interactions. Each method offers unique advantages and is often used in a complementary fashion to build a comprehensive off-target profile.
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| Affinity Chromatography | Immobilized compound is used as "bait" to capture interacting proteins from a cell lysate.[3] | Directly identifies binding partners; can be used for preparative purification of targets.[4][5] | Requires chemical modification of the compound; potential for non-specific binding.[4] | Low to Medium |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation.[6][7] | Measures target engagement in a cellular context; no compound modification needed.[8][9] | Indirect method; requires a specific antibody for detection; may not be suitable for all targets. | Medium to High |
| Kinase Profiling | The compound is screened against a large panel of purified kinases to determine its inhibitory activity. | Provides a broad overview of kinase selectivity; highly quantitative.[10][11] | Limited to the kinase family; in vitro results may not always translate to cellular activity.[12] | High |
| Computational Prediction (e.g., OTSA) | Utilizes 2D and 3D structural information and existing bioactivity data to predict potential off-targets.[1][13] | High-throughput and cost-effective; can screen vast chemical and target spaces.[13] | Predictions require experimental validation; accuracy depends on the quality of the underlying data and algorithms. | Very High |
Experimental Protocols for Off-Target Identification
A multi-pronged approach combining both experimental and computational methods is recommended for a thorough investigation of a compound's off-target profile.
Affinity Chromatography-Mass Spectrometry
This method is a cornerstone of target identification, relying on the specific interaction between a compound and its protein targets.[3] Photo-affinity chromatography is an advanced variation that utilizes a photoreactive group on the compound to form a covalent bond with its target upon UV irradiation, reducing the loss of weak binders during washing steps.[5][14]
Workflow for Photo-Affinity Chromatography:
-
Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., benzophenone (B1666685) or diazirine) and an affinity tag (e.g., biotin) connected by a flexible linker.[5]
-
Cell Lysis and Incubation: Prepare a protein lysate from the cells or tissue of interest. Incubate the lysate with the synthesized probe.
-
UV Crosslinking: Expose the lysate-probe mixture to UV light to induce covalent bond formation between the probe and its binding partners.[5]
-
Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotin-tagged probe-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.[4]
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands by mass spectrometry.[4][5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that assesses drug-target engagement within intact cells.[6][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[7]
CETSA Protocol:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.[15]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).[8]
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble protein fraction from the precipitated aggregates.[8]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.[6][15] An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates target engagement.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Uncargenin C: No Evidence of Synergistic Effects with Anticancer Drugs Found in Scientific Literature
A comprehensive search of available scientific literature and research databases has yielded no studies or experimental data on the synergistic effects of a compound named "Uncargenin C" with known anticancer drugs. Furthermore, no information was found regarding the standalone anticancer properties or the mechanism of action of any compound identified as this compound.
This absence of data prevents the creation of a comparison guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without foundational research on the compound .
It is possible that "this compound" may be a novel, yet-to-be-published compound, a substance known by a different name, or a misspelling of an existing phytochemical or synthetic molecule. Without peer-reviewed studies detailing its biological activity, any discussion of its potential synergistic interactions with established cancer therapies would be purely speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers, scientists, and drug development professionals.
Researchers interested in the synergistic effects of natural compounds with anticancer drugs are encouraged to explore the extensive literature on well-documented phytochemicals such as curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). These compounds have been the subject of numerous studies investigating their combination with conventional chemotherapeutic agents, often demonstrating enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance.
Recommendations for Further Inquiry:
-
Verification of Compound Name: It is strongly recommended to verify the spelling and nomenclature of "this compound." Access to the correct chemical identifier (e.g., CAS number, IUPAC name) would be essential for a thorough and accurate literature search.
-
Exploration of Related Compounds: If "this compound" is part of a larger class of compounds (e.g., a specific type of alkaloid, flavonoid, or terpenoid), researching other members of that class may provide insights into potential biological activities and mechanisms of action that could be relevant.
Until published data on this compound becomes available, it is not possible to provide the requested analysis of its synergistic effects in cancer therapy.
Safety Operating Guide
Navigating the Safe Disposal of Uncargenin C: A Procedural Guide
The proper disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential logistical and safety information for the proper disposal of Uncargenin C, a triterpenoid (B12794562) natural product. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Chemical and Physical Properties of this compound
For the safe handling and disposal of any chemical, a clear understanding of its physical and chemical properties is paramount. The following table summarizes the available data for this compound.
| Property | Value | Citations |
| CAS Number | 152243-70-4 | [1][2][] |
| Molecular Formula | C30H48O5 | [1][] |
| Molecular Weight | 488.7 g/mol | [1][2][] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972), etc. | [1] |
| Storage | Desiccate at -20°C | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol is a general guideline for the disposal of this compound and materials contaminated with it. Given the absence of specific toxicity data, this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE) Verification
Before beginning any disposal procedures, ensure that all personnel are wearing appropriate PPE. This is the first line of defense against potential chemical exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety goggles with side shields or a face shield.
-
Body Protection: A standard laboratory coat must be worn.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[4]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound must not be poured down the drain.[7][8]
-
Collect all liquid waste in a dedicated, leak-proof hazardous waste container that is compatible with the solvent used.[9] For example, use glass bottles for organic solvents.[4]
-
Ensure the container is clearly labeled with all constituents.
-
-
Contaminated Labware:
-
Disposable Items: Pipette tips, vials, and other disposable labware that have come into contact with this compound are to be considered hazardous waste and placed in the designated solid chemical waste container.[10]
-
Reusable Glassware: Glassware must be decontaminated before reuse. Rinse the glassware three times with a suitable solvent (one in which this compound is soluble, like acetone or ethyl acetate). The first rinsate must be collected and disposed of as hazardous liquid waste.[9][11] Subsequent rinses may also need to be collected, depending on institutional policies. After rinsing, the glassware can be washed using standard laboratory procedures.
-
Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.[4][7]
-
All hazardous waste containers must be labeled with the words "Hazardous Waste."[11]
-
The label must clearly identify the full chemical name of all contents, including solvents and their approximate concentrations or percentages.[11] Do not use abbreviations or chemical formulas.
-
Indicate the date when waste was first added to the container.[4]
Storage of Chemical Waste
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]
-
The SAA must be under the control of laboratory personnel.[6]
-
Store waste containers in secondary containment (such as a plastic bin) to contain any potential leaks or spills.[9]
-
Keep waste containers securely closed at all times, except when adding waste.[5][7]
-
Ensure that incompatible waste types are segregated to prevent accidental mixing.[9]
Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][7]
-
Do not attempt to dispose of this compound through regular trash or municipal waste streams.[8]
-
Follow your institution's specific procedures to request a waste pickup.
Emergency Procedures for Spills and Exposure
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Absorb the spilled material (solid or liquid) with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound and associated waste materials.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | CAS:152243-70-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
